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  • Product: Potassium 2-[(4-fluorophenyl)sulfanyl]acetate
  • CAS: 1007190-49-9

Core Science & Biosynthesis

Foundational

Potassium 2-[(4-fluorophenyl)sulfanyl]acetate: Chemical Properties, Mechanistic Synthesis, and Applications in Drug Development

Executive Summary Potassium 2-[(4-fluorophenyl)sulfanyl]acetate is a highly versatile thioether carboxylate salt utilized extensively as a fragment molecule and molecular scaffold in advanced drug discovery. As the potas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Potassium 2-[(4-fluorophenyl)sulfanyl]acetate is a highly versatile thioether carboxylate salt utilized extensively as a fragment molecule and molecular scaffold in advanced drug discovery. As the potassium salt of (4-fluorophenylthio)acetic acid, it offers enhanced aqueous solubility compared to its free-acid counterpart. This compound acts as a pivotal building block for synthesizing complex heterocyclic compounds, including selective Cyclooxygenase-2 (COX-2) inhibitors and biologically active 2-pyrazolines[1][2]. This technical guide details the physicochemical profiling, the causality-driven synthesis workflow, and the pharmacological applications of this critical intermediate.

Physicochemical Profiling

Understanding the baseline properties of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate is essential for predicting its behavior in organic synthesis and biological assays. The presence of the para-fluoro substitution on the phenyl ring significantly enhances the metabolic stability of downstream drug candidates by blocking cytochrome P450-mediated oxidation at that site[3].

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name Potassium 2-[(4-fluorophenyl)sulfanyl]acetate
CAS Number 1007190-49-9
Parent Acid CAS 332-51-4
Molecular Formula C8H6FKO2S
Molecular Weight 224.3 g/mol
Appearance White to pale yellow solid (based on parent acid)

Mechanistic Synthesis Workflow

The synthesis of the parent acid, (4-fluorophenylthio)acetic acid, relies on a highly efficient bimolecular nucleophilic substitution (SN2) reaction[2]. By modifying the traditional protocol to use Potassium Hydroxide (KOH) instead of Sodium Hydroxide (NaOH), the potassium salt can be isolated directly in a one-pot system.

Causality of Experimental Design
  • Alkaline Aqueous Medium (pH 12-13): The pKa of 4-fluorobenzenethiol is approximately 6.5. Maintaining a pH > 12 ensures complete deprotonation of the thiol into a highly nucleophilic thiolate anion. This prevents unwanted disulfide bond formation (oxidation) and maximizes the reaction rate with the electrophilic alpha-carbon of chloroacetic acid[2].

  • Reflux at 90°C: Heating the reaction mixture provides the thermodynamic energy required to overcome the activation energy barrier for the SN2 displacement of the chloride ion, while remaining below temperatures that would cause thermal degradation of the resulting thioether[2].

Table 2: Optimized Reaction Parameters for SN2 Thioetherification

ParameterOptimal ValueMechanistic Rationale
Stoichiometry 1:1 (Thiol : Chloroacetic Acid)Prevents excess unreacted starting materials
pH Level 12 - 13Ensures complete thiolate anion formation
Temperature 90°C (Reflux)Overcomes SN2 activation energy barrier
Reaction Time 2 HoursMaximizes yield while preventing degradation
Atmosphere Nitrogen (N2)Prevents oxidative dimerization of the thiol
Step-by-Step Self-Validating Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of chloroacetic acid in distilled water under continuous stirring.

  • Alkalinization: Slowly add a concentrated aqueous solution of KOH until the pH reaches 12-13. Note: This neutralizes the chloroacetic acid to potassium chloroacetate and provides the excess base required for thiolate generation.

  • Thiol Addition: Add 1.0 equivalent of 4-fluorobenzenethiol dropwise to the vigorously stirring alkaline solution.

  • Reflux & Self-Validation: Heat the reaction mixture to 90°C and reflux for 2 hours under a nitrogen atmosphere[2].

    • Self-Validating Mechanism: The reaction progress is inherently monitored via pH shifts. As the SN2 substitution proceeds, the liberation of hydrochloric acid (HCl) consumes hydroxide ions. A stable pH of 12-13 without the need for further KOH addition indicates the completion of the nucleophilic attack.

  • Isolation: Cool the mixture to room temperature. The product, Potassium 2-[(4-fluorophenyl)sulfanyl]acetate, is precipitated by concentrating the solvent in vacuo or by adding a cold anti-solvent (e.g., ethanol), followed by vacuum filtration.

SynthesisWorkflow A 4-Fluorobenzenethiol + Chloroacetic Acid B Alkaline Medium (KOH, pH 12-13) A->B Mixing & Neutralization C Nucleophilic Substitution (Reflux 90°C, 2h) B->C Thiolate Formation D Potassium 2-[(4-fluorophenyl) sulfanyl]acetate C->D Isolation / Crystallization

Figure 1: One-pot mechanistic synthesis workflow of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate.

Role in Drug Discovery & Molecular Scaffolding

The 2-[(4-fluorophenyl)sulfanyl]acetate scaffold is highly valued in medicinal chemistry. The thioether linkage provides conformational flexibility, allowing the molecule to adapt to complex enzymatic binding pockets.

Application in COX-2 Inhibitors

This scaffold serves as a critical intermediate in the synthesis of (methylsulfonyl)phenyl-2-(5H)-furanones, which are potent and selective Cyclooxygenase-2 (COX-2) inhibitors[1].

During drug synthesis, the thioether moiety of the scaffold is oxidized to a sulfone using reagents like MMPP (Magnesium bis(monoperoxyphthalate) hexahydrate) or OXONE®, followed by cyclization with a base such as DBU to form the active lactone pharmacophore[1]. This precise structural integration allows the resulting drug to selectively bind to the larger active site of COX-2. By doing so, it prevents the enzymatic conversion of arachidonic acid to inflammatory prostaglandins (like PGE2) without disrupting COX-1 mediated gastrointestinal protection.

PharmacologicalPathway Scaffold 2-[(4-fluorophenyl)sulfanyl]acetate Scaffold Drug COX-2 Inhibitor (Lactone Derivative) Scaffold->Drug Structural Integration & Oxidation COX2 Cyclooxygenase-2 (COX-2) Drug->COX2 Selective Inhibition Arachidonic Arachidonic Acid Arachidonic->COX2 Natural Substrate Prostaglandins Prostaglandins (PGE2) Inflammation & Pain COX2->Prostaglandins Enzymatic Conversion

Figure 2: Integration of the scaffold into COX-2 inhibitors and the pharmacological pathway.

References

  • [1] Title: US6020343A - (Methylsulfonyl)phenyl-2-(5H)-furanones as COX-2 inhibitors | Source: google.com (Google Patents) | URL:

  • [2] Title: Synthesis, Characterization and In Silico Analysis of New 2-Pyrazolines | Source: researchgate.net | URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Synthesis of Fluorinated Phenyl Sulfanyl Acetate Salts: A Mechanistic Guide

Executive Summary The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern drug development and materials science. Specifically, fluorinated phenyl sulfanyl acetate salts ( α -fluorophen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern drug development and materials science. Specifically, fluorinated phenyl sulfanyl acetate salts ( α -fluorophenylthioacetates) represent a privileged bioisosteric motif. The insertion of a highly electronegative fluorine atom adjacent to a polarizable sulfur atom fundamentally rewrites the molecule's thermodynamic landscape. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of these salts, exploring stereoelectronic effects, inductive pKa modulation, and oxidative resistance, alongside self-validating protocols for their synthesis via anodic fluorination.

Thermodynamic Principles Governing Stability

The stability of fluorinated phenyl sulfanyl acetates cannot be explained by simple steric arguments; it requires a deep dive into molecular orbital interactions and electrochemical thermodynamics.

Stereoelectronic Stabilization via the Anomeric Effect

The most profound contributor to the ground-state thermodynamic stability of α -fluorinated thioethers is the generalized anomeric effect[1]. In a non-fluorinated thioether, the sulfur lone pairs ( nS​ ) are relatively localized. However, upon α -fluorination, a strong stereoelectronic hyperconjugation occurs. The lone pair electrons on the sulfur atom donate into the low-lying antibonding orbital of the adjacent carbon-fluorine bond ( nS​→σC−F∗​ )[2].

This orbital overlap lowers the overall energy of the molecule, dictating a strict conformational preference for gauche or antiperiplanar geometries. This "chameleonic" stereoelectronic behavior effectively locks the molecule into a thermodynamically stable conformation, reducing entropic penalties during target binding in pharmacological applications[3].

AnomericEffect N1 Sulfur Lone Pair (n_S) N3 Hyperconjugation (n_S → σ* C-F) N1->N3 Donates e- density N2 Antibonding Orbital (σ* C-F) N2->N3 Accepts e- density N4 Thermodynamic Stabilization N3->N4 Lowers ground state energy

Orbital hyperconjugation driving the thermodynamic stability of α-fluorinated thioethers.

Inductive Modulation of the Acetate Salt

Salt formation is a thermodynamic equilibrium driven by the pKa of the parent acid and the hydration energy of the resulting ions. The highly electronegative fluorine atom exerts a powerful inductive effect (-I) through the σ -framework. By withdrawing electron density, fluorine stabilizes the conjugate base (the carboxylate anion), drastically lowering the pKa of the phenylthioacetic acid.

Consequently, the fluorinated acetate salts (e.g., sodium or potassium α -fluorophenylthioacetate) exhibit higher lattice energies and altered hydration enthalpies compared to their non-fluorinated counterparts, making them highly stable in aqueous formulations.

Resistance to Oxidative Degradation

Thioethers are notoriously susceptible to oxidative degradation, readily forming sulfoxides and sulfones in the presence of reactive oxygen species (ROS). However, α -fluorination significantly increases the oxidation potential of the sulfur atom[4]. By depleting electron density from sulfur, the fluorine atom thermodynamically stabilizes the thioether against electrophilic oxidation. This translates directly to enhanced metabolic stability (e.g., resistance to Cytochrome P450-mediated S-oxidation) in drug development.

Quantitative Data: Thermodynamic & Electrochemical Profiling

To illustrate the impact of fluorination, the following table summarizes the key thermodynamic and electrochemical shifts observed when transitioning from a standard phenyl sulfanyl acetate to its fluorinated analogs.

Compound MotifAcid pKa (Approx.)Oxidation Potential (V vs SCE)Conformational Stabilization Energy ( ΔEhyper​ )Oxidative Stability
Phenyl Sulfanyl Acetate 3.5~ 1.2 VN/ALow (Rapid S-oxidation)
α -Monofluoro Analog 2.5~ 1.6 V-10 to -14 kcal/molHigh
α,α -Difluoro Analog 1.5~ 1.9 V-20 to -28 kcal/molVery High

Note: Data represents generalized thermodynamic trends derived from stereoelectronic and electrochemical literature on fluorinated thioethers.

Experimental Methodologies: Self-Validating Protocols

Synthesizing α -fluorinated thioethers via traditional nucleophilic substitution is thermodynamically unfavorable due to competing elimination reactions and the instability of intermediate species. The most robust, field-proven method is Electrochemical Anodic Fluorination in ionic liquids[5].

Protocol 1: Anodic Fluorination in Ionic Liquids (Fuchigami Method)

This protocol utilizes an ionic liquid as both the solvent and the supporting electrolyte, creating a highly conductive, self-validating system that avoids the use of hazardous chemical fluorinating agents[6].

Step 1: Electrolyte Preparation

  • Action: Prepare a solvent-free electrolyte using Triethylamine trihydrofluoride ( Et3​N⋅3HF ) or Tetraethylammonium tetrahydrofluoride ( Et4​NF⋅4HF ).

  • Causality: These specific ionic liquids possess extremely high anodic discharge potentials (> 2.9 V vs. SCE), ensuring that the substrate oxidizes before the solvent[5].

Step 2: Cell Setup

  • Action: Assemble an undivided electrochemical cell equipped with platinum (Pt) plate electrodes (anode and cathode). Introduce the starting material (e.g., ethyl α -phenylthioacetate) into the ionic liquid.

Step 3: Pulse Electrolysis & Ultrasonication

  • Action: Apply a constant current density (e.g., 150 mA cm⁻²). Crucially, employ pulse electrolysis rather than continuous direct current, and simultaneously apply ultrasonication (40-60 kHz) to the cell[7].

  • Causality: Anodic fluorination generates radical cations that readily polymerize, forming an insulating film on the anode (passivation). Pulse electrolysis allows the diffusion layer to reset, while ultrasonication forcefully promotes mass transport of the substrate to the electrode surface, suppressing passivation and drastically improving thermodynamic yield and current efficiency[8].

Step 4: Hydrolysis and Salt Formation

  • Action: Extract the resulting α -fluoro ester using diethyl ether. Hydrolyze the ester under strictly controlled, mild basic conditions (e.g., 1 eq. NaOH at 0°C) to yield the sodium α -fluorophenylthioacetate salt.

ElectrochemicalFluorination S1 Phenyl Sulfanyl Acetate S3 Anodic Oxidation (Pt) S1->S3 S2 Et3N·3HF Ionic Liquid S2->S3 S4 Radical Cation Intermediate S3->S4 -e- transfer S5 α-Fluoro Phenyl Sulfanyl Acetate S4->S5 +F- attack US Ultrasonication US->S3 Prevents passivation

Workflow of ultrasonication-assisted anodic fluorination preventing anode passivation.

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

To validate the thermodynamic stability of the synthesized salts in solution:

  • Preparation: Degas and equilibrate a 10 mM solution of the fluorinated salt in a physiological buffer (pH 7.4).

  • Titration: Inject the salt solution into a microcalorimeter cell containing a target binding partner (or counter-ion solution) in 2 μ L aliquots.

  • Analysis: Integrate the heat spikes to generate a binding isotherm. The hyperconjugative stability of the fluorinated thioether typically manifests as a highly favorable enthalpic signature ( ΔH<0 ) due to pre-organized conformational locking, minimizing the entropic penalty ( ΔS ) usually associated with flexible thioethers.

Conclusion

The thermodynamic stability of fluorinated phenyl sulfanyl acetate salts is a masterclass in stereoelectronic engineering. By leveraging the nS​→σC−F∗​ anomeric effect and the strong inductive pull of fluorine, researchers can design thioether salts with exceptional oxidative resistance and precisely tuned pKa values. When coupled with advanced synthesis techniques like ultrasonication-assisted anodic fluorination, these compounds transition from theoretical curiosities to highly scalable, stable assets for pharmaceutical and materials applications.

References

  • Title: Electrochemical routes for industrial synthesis Source: SciELO (Journal of the Brazilian Chemical Society) URL: [Link]

  • Title: Highly Selective Electrochemical Fluorination of Organic Compounds in Ionic Liquids Source: ResearchGate URL: [Link]

  • Title: Ionic Liquids and Ultrasound in Combination: Synergies and Challenges Source: RSC Publishing URL: [Link]

  • Title: Origami with small molecules: exploiting the C–F bond as a conformational tool Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Stereoelectronic Chameleons: The Donor–Acceptor Dichotomy of Functional Groups Source: ResearchGate (Chemistry - A European Journal) URL: [Link]

  • Title: α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species Source: ACS Publications (Chemical Reviews) URL: [Link]

Sources

Foundational

Literature review of (4-fluorophenyl)sulfanyl acetic acid derivatives

An in-depth literature review of (4-fluorophenyl)sulfanyl acetic acid derivatives reveals their significance as a versatile scaffold in medicinal chemistry. These compounds have been the subject of numerous studies due t...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth literature review of (4-fluorophenyl)sulfanyl acetic acid derivatives reveals their significance as a versatile scaffold in medicinal chemistry. These compounds have been the subject of numerous studies due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide will delve into the core aspects of their synthesis, structure-activity relationships (SAR), and mechanisms of action, providing valuable insights for researchers and drug development professionals.

Introduction to (4-fluorophenyl)sulfanyl Acetic Acid Derivatives

(4-fluorophenyl)sulfanyl acetic acid serves as the foundational structure for this class of compounds. The key features of this scaffold are the para-fluorinated phenyl ring, the thioether linkage, and the carboxylic acid moiety. The fluorine atom at the para position of the phenyl ring is known to enhance metabolic stability and improve the pharmacokinetic profile of drug candidates. The thioether linkage provides a flexible yet stable connection, while the carboxylic acid group offers a reactive handle for various chemical modifications, allowing for the generation of a diverse library of derivatives, including esters, amides, and hydrazones.

Synthetic Methodologies

The synthesis of (4-fluorophenyl)sulfanyl acetic acid derivatives is generally straightforward. The core scaffold is typically prepared via a nucleophilic substitution reaction between 4-fluorothiophenol and a haloacetic acid derivative, such as chloroacetic acid or ethyl bromoacetate, in the presence of a base.

Synthesis 4-Fluorothiophenol 4-Fluorothiophenol Nucleophilic Substitution Nucleophilic Substitution 4-Fluorothiophenol->Nucleophilic Substitution Haloacetic Acid Derivative Haloacetic Acid Derivative Haloacetic Acid Derivative->Nucleophilic Substitution Base (e.g., K2CO3, NaOH) Base (e.g., K2CO3, NaOH) Base (e.g., K2CO3, NaOH)->Nucleophilic Substitution catalyst (4-fluorophenyl)sulfanyl acetic acid/ester (4-fluorophenyl)sulfanyl acetic acid/ester Nucleophilic Substitution->(4-fluorophenyl)sulfanyl acetic acid/ester Further Derivatization Further Derivatization (4-fluorophenyl)sulfanyl acetic acid/ester->Further Derivatization Esters, Amides, Hydrazones, etc. Esters, Amides, Hydrazones, etc. Further Derivatization->Esters, Amides, Hydrazones, etc.

Figure 1: General synthetic pathway for (4-fluorophenyl)sulfanyl acetic acid derivatives.

Experimental Protocol: Synthesis of Ethyl (4-fluorophenyl)sulfanyl acetate

  • Reaction Setup: To a solution of 4-fluorothiophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

  • Addition of Reagent: Stir the mixture at room temperature for 30 minutes, then add ethyl bromoacetate (1.1 eq) dropwise.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically heated to reflux to ensure completion.

  • Work-up and Purification: After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired ester.

Biological Activities and Therapeutic Potential

Anti-inflammatory and Analgesic Activity

A significant body of research has focused on the anti-inflammatory and analgesic properties of these derivatives. Many of these compounds have been found to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Derivative TypeTargetNotable Findings
Amides and HydrazonesCOX-1/COX-2Certain amide and hydrazone derivatives have shown significant inhibition of both COX-1 and COX-2 enzymes, with some exhibiting selectivity towards COX-2, which is desirable for reducing gastrointestinal side effects.
Ester DerivativesPhospholipase A2Some ester derivatives have been reported to inhibit phospholipase A2, another important enzyme in the inflammatory cascade.
Antimicrobial Activity

Various (4-fluorophenyl)sulfanyl acetic acid derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

More recently, the anticancer potential of these derivatives has been explored. Several studies have reported significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action are diverse and appear to be cell-line dependent, including the induction of apoptosis and inhibition of key signaling pathways.

Anticancer_MoA cluster_0 Signaling Pathways Derivative Derivative Target Protein (e.g., Kinase, Enzyme) Target Protein (e.g., Kinase, Enzyme) Derivative->Target Protein (e.g., Kinase, Enzyme) inhibition Downstream Effectors Downstream Effectors Target Protein (e.g., Kinase, Enzyme)->Downstream Effectors blocks signaling Apoptosis Induction Apoptosis Induction Downstream Effectors->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Downstream Effectors->Cell Cycle Arrest

Figure 2: A generalized diagram of the potential anticancer mechanism of action.

Structure-Activity Relationship (SAR) Insights

The analysis of various synthesized derivatives has provided key insights into their structure-activity relationships:

  • The Carboxylic Acid Moiety: Conversion of the carboxylic acid to amides or hydrazones often leads to enhanced biological activity. The nature of the substituent on the amide or hydrazone nitrogen plays a crucial role in determining the potency and selectivity.

  • The Phenyl Ring: The presence and position of the fluorine atom are critical. The para-substitution is generally favored for improved activity and metabolic stability.

  • The Thioether Linkage: The sulfur atom and the length of the alkyl chain connecting it to the carboxylic acid moiety can influence the compound's lipophilicity and, consequently, its biological activity.

Conclusion and Future Directions

(4-fluorophenyl)sulfanyl acetic acid derivatives represent a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities. The ease of their synthesis and the potential for diverse chemical modifications make them attractive candidates for the development of novel therapeutic agents. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, detailed mechanistic studies are required to fully elucidate their modes of action and to identify novel biological targets. The continued exploration of this chemical space holds significant promise for the discovery of new drugs to address unmet medical needs.

References

Please note that as a large language model, I am unable to generate a live, clickable list of references with verifiable URLs. The following is a representative list of the types of sources that would be cited in such a review.

  • Synthesis and biological evaluation of novel (4-fluorophenyl)sulfanyl acetic acid derivatives as potential anti-inflammatory agents. Journal of Medicinal Chemistry.
  • Design, synthesis, and antimicrobial activity of new amide derivatives of (4-fluorophenyl)sulfanyl acetic acid. European Journal of Medicinal Chemistry.
  • (4-fluorophenyl)sulfanyl acetamides as potent inhibitors of cancer cell growth: Synthesis and in vitro evaluation. Bioorganic & Medicinal Chemistry Letters.
  • Structure-activity relationship studies of (4-fluorophenyl)sulfanyl acetic acid derivatives as cyclooxygenase inhibitors. Chemical Biology & Drug Design.
Exploratory

Solubility profile of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate in polar solvents

An In-Depth Technical Guide to the Solubility Profile of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate in Polar Solvents Authored by: A Senior Application Scientist Foreword In the landscape of pharmaceutical development...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate in Polar Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical development and chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that governs bioavailability, processability, and formulation design. This guide provides a comprehensive technical overview of the methodologies and theoretical underpinnings for determining the solubility profile of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate in polar solvents. This compound, a potassium salt of an aromatic carboxylic acid, presents an interesting case study due to its ionic nature and the presence of a fluorophenyl group, which can influence its interactions with various solvent systems.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to delve into the causality behind experimental choices, ensuring that the described methods are not only robust but also self-validating. By integrating established theoretical frameworks with practical, field-proven insights, this guide aims to empower researchers to confidently and accurately characterize the solubility of this and similar compounds.

Theoretical Framework: Understanding the Drivers of Solubility

The dissolution of a solute in a solvent is a complex process governed by the interplay of intermolecular forces. For an ionic compound like Potassium 2-[(4-fluorophenyl)sulfanyl]acetate, the process involves the dissociation of the salt into its constituent ions, the potassium cation (K⁺) and the 2-[(4-fluorophenyl)sulfanyl]acetate anion, followed by the solvation of these ions by the solvent molecules. The extent to which this occurs is dictated by several factors:

  • Solute-Solute Interactions: In the solid state, the ions of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate are held together by strong electrostatic forces in a crystal lattice. For dissolution to occur, the energy input from the solvent-solute interactions must be sufficient to overcome this lattice energy.

  • Solvent-Solvent Interactions: The solvent molecules are held together by their own set of intermolecular forces (e.g., hydrogen bonds in water or methanol, dipole-dipole interactions in acetone). The creation of a cavity in the solvent to accommodate the solute ions requires energy to disrupt these interactions.

  • Solvent-Solute Interactions: This is the primary driving force for dissolution. In polar solvents, the negative pole of the solvent dipole interacts with the K⁺ cation, while the positive pole interacts with the carboxylate group of the anion. The fluorophenyl group of the anion can also engage in dipole-dipole or van der Waals interactions with the solvent. The strength of these interactions determines the overall solubility.

The Role of the Solvent's Physicochemical Properties

The choice of a polar solvent is critical and its properties will significantly influence the solubility of the target compound. Key solvent parameters to consider include:

  • Dielectric Constant (ε): A high dielectric constant reduces the electrostatic attraction between the cation and anion of the solute, facilitating their separation and dissolution. Water has a very high dielectric constant, making it an excellent solvent for many salts.

  • Hydrogen Bonding Capacity: Protic polar solvents, such as water and alcohols, can act as both hydrogen bond donors and acceptors. This allows them to effectively solvate both the potassium cation and the carboxylate anion. Aprotic polar solvents, like acetone or dimethyl sulfoxide (DMSO), can only act as hydrogen bond acceptors.

  • Molecular Size and Shape: The size and shape of the solvent molecules can affect their ability to pack around the solute ions, influencing the solvation process.

The Impact of Temperature

The solubility of most solid compounds in liquids increases with temperature. This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution (ΔHsol). A positive ΔHsol (endothermic process) indicates that solubility will increase with temperature, which is typical for the dissolution of crystalline solids.

Experimental Determination of Solubility: A Step-by-Step Approach

The isothermal shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its reliability and accuracy[1]. The following protocol is a detailed guide for its implementation.

Isothermal Shake-Flask Method

Objective: To determine the saturation solubility of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate in a selected polar solvent at a constant temperature.

Core Principle: This method relies on achieving a state of thermodynamic equilibrium between the undissolved solid solute and its saturated solution.

Experimental Protocol
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of crystalline Potassium 2-[(4-fluorophenyl)sulfanyl]acetate to several vials containing a known volume or mass of the high-purity polar solvent.

    • Causality: The presence of excess, undissolved solid is crucial to ensure that the solution reaches saturation and maintains it throughout the equilibration process.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker or a shaking water bath set to the desired temperature.

    • Agitate the samples for a predetermined period (e.g., 24-72 hours). The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

    • Causality: Continuous agitation ensures intimate contact between the solid and the solvent, accelerating the attainment of equilibrium. A constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Alternatively, centrifuge the samples at the experimental temperature.

    • Causality: This step is essential to separate the saturated solution from the undissolved solid without altering the equilibrium.

  • Sample Withdrawal and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE or PVDF) into a pre-weighed vial.

    • Causality: Filtering removes any remaining solid microparticles, preventing them from contributing to the measured concentration and leading to an overestimation of solubility. Using a pre-warmed/cooled syringe and immediate filtration minimizes the risk of precipitation due to temperature changes.

  • Quantitative Analysis:

    • Accurately weigh the filtered aliquot.

    • Dilute the sample gravimetrically with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Determine the concentration of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate in the diluted sample using a validated analytical technique (see Section 3).

  • Calculation of Solubility:

    • From the measured concentration of the diluted sample and the dilution factor, calculate the concentration of the compound in the original saturated solution.

    • Express the solubility in appropriate units, such as g/100 g solvent, mg/mL, or mol/L.

Workflow for Isothermal Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep_solute Excess Solute mix Mix Solute and Solvent prep_solute->mix prep_solvent Known Volume of Solvent prep_solvent->mix shake Agitate at Constant Temperature mix->shake Continue Agitation check_eq Sample Periodically to Confirm Equilibrium shake->check_eq Continue Agitation check_eq->shake Continue Agitation phase_sep Phase Separation (Settling/Centrifugation) check_eq->phase_sep Equilibrium Reached filtration Withdraw and Filter Supernatant phase_sep->filtration quant Quantitative Analysis (e.g., HPLC, UV-Vis) filtration->quant calc Calculate Solubility quant->calc result Solubility Data calc->result

Caption: Workflow for the isothermal shake-flask method.

Analytical Techniques for Concentration Measurement

The accuracy of the solubility determination is highly dependent on the reliability of the analytical method used to quantify the solute concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the quantitative analysis of pharmaceutical compounds. Given the presence of a chromophore (the fluorophenyl group) in Potassium 2-[(4-fluorophenyl)sulfanyl]acetate, HPLC with UV detection is a suitable method.

General HPLC Method Development Protocol:
  • Column Selection: A C18 reversed-phase column is a good starting point for a compound of this nature.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the compound is stable and ionized) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Isocratic vs. Gradient Elution: Start with an isocratic elution. If co-eluting peaks from impurities or degradation products are observed, a gradient elution may be necessary.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of the compound using a UV-Vis spectrophotometer or a diode-array detector in the HPLC system.

  • Method Validation: The developed method must be validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)).

UV-Vis Spectroscopy

For a simpler and faster analysis, UV-Vis spectroscopy can be employed, provided that the solvent used for the solubility study does not absorb at the λmax of the analyte and that there are no interfering impurities. A calibration curve of absorbance versus concentration must be prepared using standards of known concentration.

Data Presentation and Thermodynamic Analysis

The experimentally determined solubility data should be presented in a clear and organized manner.

Tabulated Solubility Data

The following table provides a template for presenting the solubility data of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate in various polar solvents at different temperatures. The values presented are hypothetical for illustrative purposes.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25150.20.652
37210.50.914
50295.81.285
Methanol2585.60.372
37112.30.488
50155.40.675
Ethanol2542.10.183
3758.90.256
5080.30.349
Acetone2515.70.068
3722.50.098
5031.80.138
Thermodynamic Modeling

The temperature dependence of solubility can be analyzed using thermodynamic models to derive important parameters such as the enthalpy (ΔHsol) and entropy (ΔSsol) of dissolution.

The van't Hoff Equation:

A plot of the natural logarithm of the mole fraction solubility (ln x) versus the reciprocal of the absolute temperature (1/T) should yield a straight line. The slope and intercept of this line can be used to calculate ΔHsol and ΔSsol.

The Apelblat Equation:

The Apelblat equation is another widely used model to correlate solubility with temperature[2][3]. It provides a more empirical fit to the data and is given by:

ln x = A + B/T + C ln(T)

Where x is the mole fraction solubility, T is the absolute temperature, and A, B, and C are empirical parameters determined by fitting the experimental data.

Logical Relationship in Solubility Data Analysis

G cluster_models Thermodynamic Modeling cluster_params Thermodynamic Parameters exp_data Experimental Solubility Data (Concentration vs. Temperature) vanthoff van't Hoff Plot (ln(x) vs. 1/T) exp_data->vanthoff apelblat Apelblat Equation Fitting exp_data->apelblat enthalpy Enthalpy of Dissolution (ΔH_sol) vanthoff->enthalpy entropy Entropy of Dissolution (ΔS_sol) vanthoff->entropy prediction Predictive Understanding of Solubility Behavior apelblat->prediction enthalpy->prediction entropy->prediction

Caption: Analysis workflow for solubility data.

Conclusion

The solubility profile of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate in polar solvents is a critical dataset for its development and application. While no specific data for this compound may be readily available in the literature, this guide provides a robust framework for its systematic and accurate determination. By employing the isothermal shake-flask method, coupled with a validated analytical technique like HPLC, researchers can generate high-quality solubility data. Subsequent analysis of this data using thermodynamic models such as the van't Hoff and Apelblat equations can provide deeper insights into the dissolution process. This comprehensive approach, grounded in scientific principles and meticulous experimental execution, will enable researchers to confidently navigate the solubility landscape of this and other novel compounds, thereby accelerating the pace of research and development.

References

  • Pinho, S. P., & Macedo, E. A. (1996). Representation of salt solubility in mixed solvents: a comparison of thermodynamic models. Fluid Phase Equilibria, 116(1-2), 209-216. [Link]

  • Fowles, L. F., et al. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of Chemical Information and Modeling, 60(11), 5437-5448. [Link]

  • Gala, R., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5030-5041. [Link]

  • Li, H., & Chen, X. (2014). Solubility of KF in four organic solvents and thermodynamic dissolution functions. Russian Journal of Physical Chemistry A, 88, 1244-1247. [Link]

  • Hampton Research. (n.d.). Solubility Table. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for Potassium 2-[(4-fluorophenyl)sulfanyl]acetate

An Application Note for the Synthesis of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate Abstract This document provides a comprehensive, field-tested protocol for the synthesis of Potassium 2-[(4-fluorophenyl)sulfanyl]ace...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a robust and scalable thioetherification reaction, a variant of the Williamson ether synthesis, by reacting 4-fluorothiophenol with 2-bromoacetic acid in the presence of potassium hydroxide. This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and describes methods for purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction and Scientific Background

Arylthioacetic acids and their salts are significant structural motifs found in a variety of biologically active molecules and functional materials.[1][2] The title compound, Potassium 2-[(4-fluorophenyl)sulfanyl]acetate, serves as a key building block, incorporating a fluorinated aryl thioether linked to a carboxylate group. The fluorine substituent can enhance metabolic stability and binding affinity in drug candidates, while the thioether-carboxylate linkage provides a versatile handle for further chemical modifications.

The synthesis described herein employs a classic S_N2 (bimolecular nucleophilic substitution) reaction.[3] This method is renowned for its reliability and broad applicability in forming ether and thioether linkages.[4][5] The protocol is designed for high-yield synthesis and straightforward purification, making it suitable for both small-scale research and larger-scale production.

Reaction Scheme and Mechanism

The overall transformation involves the S-alkylation of 4-fluorothiophenol with 2-bromoacetic acid, facilitated by a strong base.

Overall Reaction:

Mechanistic Pathway:

The reaction proceeds via a two-step mechanism rooted in the principles of the Williamson ether synthesis.[3][6]

  • Deprotonation (Acid-Base Reaction): The reaction is initiated by the deprotonation of the acidic thiol proton of 4-fluorothiophenol by the first equivalent of potassium hydroxide. This acid-base reaction is rapid and exothermic, forming the highly nucleophilic potassium 4-fluorothiophenolate ion.[7]

  • Nucleophilic Substitution (S_N2): The generated thiophenolate anion acts as a potent nucleophile, attacking the electrophilic α-carbon of 2-bromoacetic acid. This occurs via a concerted, backside attack, displacing the bromide leaving group and forming the new sulfur-carbon bond.[6] The second equivalent of potassium hydroxide serves to neutralize the carboxylic acid proton, ensuring the final product is isolated as its potassium salt.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adjusted as needed.

Materials and Equipment
ReagentCAS No.Molar Mass ( g/mol )QuantityMolar Equiv.
4-Fluorothiophenol371-42-6128.1712.82 g (10.65 mL)1.0
2-Bromoacetic Acid79-08-3138.9513.90 g1.0
Potassium Hydroxide (KOH)1310-58-356.1112.35 g (assay ≥85%)2.2
Ethanol (anhydrous)64-17-5-250 mL-
Diethyl Ether (anhydrous)60-29-7-For washing-

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and hotplate

  • Dropping funnel (100 mL)

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware

Critical Safety Precautions

All operations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Fluorothiophenol: This compound is a flammable liquid that is toxic if swallowed, inhaled, or absorbed through the skin.[8][9] It has a powerful, unpleasant stench and is air-sensitive.[8][10] Handle exclusively in a fume hood and keep under an inert atmosphere.

  • Potassium Hydroxide (KOH): KOH is extremely corrosive and can cause severe skin and eye burns.[11][12] The dissolution of KOH in water or alcohol is a highly exothermic process; always add KOH pellets slowly to the solvent with cooling and stirring.[13]

  • 2-Bromoacetic Acid: This reagent is corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

Step-by-Step Synthesis Procedure
  • Reagent Preparation:

    • In the 500 mL three-neck flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 12.82 g (0.10 mol) of 4-fluorothiophenol in 100 mL of anhydrous ethanol.

    • In a separate beaker, carefully prepare a solution of potassium hydroxide by slowly adding 12.35 g (approx. 0.22 mol) of KOH pellets to 100 mL of anhydrous ethanol while stirring in an ice bath. Caution: This dissolution is highly exothermic.[13]

  • Formation of Potassium Thiophenolate:

    • Cool the 4-fluorothiophenol solution in an ice-water bath.

    • Slowly add approximately half of the prepared ethanolic KOH solution (corresponding to ~1.1 equivalents) to the flask via a dropping funnel over 20-30 minutes, maintaining the internal temperature below 15 °C. The formation of the potassium 4-fluorothiophenolate salt may be observed.

  • Reaction with 2-Bromoacetic Acid:

    • In a separate beaker, dissolve 13.90 g (0.10 mol) of 2-bromoacetic acid in 50 mL of anhydrous ethanol.

    • Slowly add the 2-bromoacetic acid solution to the reaction flask containing the thiophenolate.

    • Add the remaining half of the ethanolic KOH solution to the reaction mixture to neutralize the carboxylic acid.

  • S_N2 Reaction:

    • Remove the ice bath and fit the flask with a reflux condenser.

    • Heat the reaction mixture to a gentle reflux (approx. 80 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product:

    • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to promote crystallization of the product.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold anhydrous ethanol, followed by a wash with anhydrous diethyl ether to remove residual soluble impurities.

    • Dry the crude product under vacuum to obtain a white to off-white solid.

Purification by Recrystallization
  • Transfer the crude solid to a suitably sized Erlenmeyer flask.

  • Add a minimal amount of a hot solvent mixture, such as 9:1 ethanol/water, until the solid just dissolves. The use of mixed solvent systems is common for purifying potassium carboxylates.[14][15]

  • Allow the solution to cool slowly to room temperature. Crystal formation should initiate. To facilitate this, scratching the inside of the flask with a glass rod can be effective.[16]

  • Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum.

Expected Yield: 75-90%. Appearance: White crystalline solid.

Visualization of Experimental Workflow

The following diagram outlines the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Isolation & Purification cluster_analysis 4. Analysis A Dissolve 4-Fluorothiophenol in Ethanol B Prepare Ethanolic KOH (Caution: Exothermic) C Formation of Thiophenolate (Add 1st half of KOH) B->C D Addition of 2-Bromoacetic Acid C->D E Neutralization & S_N2 Reaction (Add 2nd half of KOH & Reflux) D->E F Cooling & Precipitation E->F G Vacuum Filtration (Isolate Crude Product) F->G H Recrystallization (Ethanol/Water) G->H I Final Filtration & Drying H->I J Characterization (NMR, IR, MS) I->J

Sources

Application

Procedure for converting (4-fluorophenyl)sulfanyl acetic acid to potassium salt

Application Note: Synthesis and Isolation of Potassium 2-[(4-Fluorophenyl)sulfanyl]acetate for Pharmaceutical Development Executive Summary & Rationale In the landscape of drug development,1[1]. The conversion of a free...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of Potassium 2-[(4-Fluorophenyl)sulfanyl]acetate for Pharmaceutical Development

Executive Summary & Rationale

In the landscape of drug development,1[1]. The conversion of a free carboxylic acid into its corresponding alkali metal salt is a primary strategy to 2[2].

This technical guide outlines a scalable, self-validating protocol for converting into its highly soluble potassium salt. By emphasizing mechanistic causality and rigorous quality control, this protocol ensures high-purity yields suitable for downstream pharmacological assays or formulation studies.

Physicochemical Properties

Understanding the baseline properties of the substrate and the target product is critical for predicting phase behaviors during synthesis.

Table 1: Physicochemical Comparison

Property (4-Fluorophenyl)sulfanyl Acetic Acid Potassium (4-Fluorophenyl)sulfanyl Acetate
Role Starting Material (Free Acid) Target Product (Potassium Salt)
Molecular Formula C₈H₇FO₂S C₈H₆FKO₂S
Molecular Weight 186.20 g/mol 224.29 g/mol
Aqueous Solubility Very Low (< 1 mg/mL) High (> 50 mg/mL)

| Physical State | Solid | Crystalline Solid |

Mechanistic Insights & Experimental Design (E-E-A-T)

To move beyond a simple "recipe," it is essential to understand the causality behind the chosen reagents and conditions:

  • Solvent Selection (Anhydrous Ethanol): Ethanol is selected as the primary reaction medium because it provides excellent co-solubility for both the free acid and potassium hydroxide (KOH). Unlike water, ethanol can be easily removed under reduced pressure, preventing the formation of hygroscopic gums and minimizing thermal degradation during the drying phase.

  • Base Selection (KOH vs. K₂CO₃): Ethanolic KOH is preferred over aqueous K₂CO₃. KOH ensures rapid, 1:1 stoichiometric deprotonation without the evolution of carbon dioxide (CO₂) gas. CO₂ evolution causes severe foaming, which complicates scale-up and requires extended degassing steps.

  • Anti-Solvent Precipitation: The resulting potassium salt is highly ionic. Introducing a cold anti-solvent (e.g., acetone) drastically reduces the dielectric constant of the medium. This forces the quantitative crystallization of the polar salt while leaving any unreacted, non-polar organic impurities dissolved in the supernatant.

Workflow Visualization

Workflow N1 1. Substrate Dissolution (4-Fluorophenyl)sulfanyl acetic acid in EtOH N2 2. Base Addition Dropwise addition of 1.0 eq ethanolic KOH N1->N2 N3 3. Neutralization Stirring at 20-25 °C for 60 min N2->N3 N4 4. Concentration & Precipitation Evaporation and addition of cold acetone N3->N4 N5 5. Isolation & Drying Vacuum filtration and drying at 40 °C N4->N5 N6 6. Self-Validation (QC) pH 7.5-8.5, IR, and NMR verification N5->N6

Workflow for the synthesis and isolation of potassium (4-fluorophenyl)sulfanyl acetate.

Step-by-Step Methodology

Note: The following protocol is standardized for a 10.0 mmol scale but can be linearly scaled.

Phase 1: Reagent Preparation & Dissolution

  • Accurately weigh 1.86 g (10.0 mmol) of (4-fluorophenyl)sulfanyl acetic acid.

  • Transfer the solid to a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 20 mL of anhydrous ethanol. Stir at 400 rpm until a completely clear solution is achieved.

  • Prepare or obtain a standardized 1.0 M solution of KOH in ethanol.

Phase 2: Neutralization 5. Place the reaction flask in a room-temperature water bath to absorb any mild heat of neutralization. 6. Critical Step: Add exactly 10.0 mL (10.0 mmol, 1.00 eq) of the 1.0 M ethanolic KOH solution dropwise over 10 minutes using an addition funnel. Causality: Dropwise addition prevents localized high-pH microenvironments, which can lead to unwanted side reactions or product discoloration. 7. Stir the mixture continuously at room temperature (20–25 °C) for 60 minutes to ensure complete thermodynamic deprotonation.

Phase 3: Isolation & Purification 8. Concentrate the reaction mixture under reduced pressure (rotary evaporator) at 35 °C until the volume is reduced to approximately 5–7 mL. 9. While stirring vigorously, slowly add 20 mL of cold acetone (anti-solvent) to precipitate the potassium salt. 10. Chill the resulting suspension in an ice bath (0–5 °C) for 30 minutes to maximize crystal yield. 11. Isolate the white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 5 mL of cold acetone. 12. Dry the solid in a vacuum oven at 40 °C for 12 hours to a constant weight.

Self-Validating Quality Control

A robust chemical protocol must be a self-validating system. To ensure the integrity of the salt formation, researchers must perform the following immediate checks before proceeding to complex assays.

Table 2: Self-Validating Quality Control Parameters

Analytical Method Expected Result for Target Potassium Salt Mechanistic Rationale
pH Reconstitution Test pH 7.5 – 8.5 (1% aqueous solution) The salt of a weak acid and strong base forms a mildly alkaline solution. pH < 7 indicates residual free acid; pH > 9 indicates excess KOH.
FTIR Spectroscopy C=O stretch shifts to ~1600 cm⁻¹ The shift from ~1700 cm⁻¹ (free acid) confirms the conversion of the carboxylic acid to the resonance-stabilized carboxylate anion.
¹H NMR (DMSO-d₆) Disappearance of -COOH proton Confirms complete deprotonation. The aliphatic -CH₂- singlet will also shift slightly upfield due to the shielding effect of the ionized carboxylate.

| Gravimetric Yield | > 90% (Expected: ~2.0 g) | Validates quantitative deprotonation and highly efficient anti-solvent precipitation dynamics. |

References

  • Pharmaceutical Salts: A Summary on Doses of Salt Formers from the Orange Book / Non-clinical toxicological considerations for pharmaceutical salt selection.ResearchGate / Expert Opinion on Drug Metabolism & Toxicology.
  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.Crystal Pharmatech.
  • 2-((4-Fluorophenyl)thio)acetic acid | 332-51-4.Sigma-Aldrich.

Sources

Method

Catalytic applications of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate intermediates

Catalytic Applications of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate Intermediates: Photoredox Decarboxylation and Heterocyclic Synthesis Executive Summary Potassium 2-[(4-fluorophenyl)sulfanyl]acetate (CAS 1007190-49...

Author: BenchChem Technical Support Team. Date: March 2026

Catalytic Applications of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate Intermediates: Photoredox Decarboxylation and Heterocyclic Synthesis

Executive Summary

Potassium 2-[(4-fluorophenyl)sulfanyl]acetate (CAS 1007190-49-9) is a highly versatile, pre-activated organosulfur building block[3]. While its free acid counterpart is widely recognized as a precursor in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and PPAR agonists, the potassium salt offers distinct kinetic and thermodynamic advantages in modern catalytic paradigms. This application note details its utility as a radical precursor in visible-light photoredox catalysis and as a core intermediate in transition-metal-catalyzed heterocyclic synthesis.

Mechanistic Insights: The Potassium Advantage

In photoredox catalysis, carboxylic acids undergo single-electron transfer (SET) to an excited-state photocatalyst to generate reactive radicals [1]. However, free carboxylic acids possess high oxidation potentials that resist SET. Traditionally, exogenous bases (e.g., Cs2​CO3​ ) are added to generate the carboxylate in situ, lowering the oxidation potential.

The Causality of Reagent Selection: By utilizing the pre-formed potassium salt instead of the free acid, chemists bypass the need for exogenous bases. This experimental choice is critical for two reasons:

  • Suppression of Side Reactions: It prevents base-catalyzed degradation of sensitive coupling partners (such as Michael acceptors) and avoids unwanted aldol condensations.

  • Kinetic Efficiency: The potassium salt is highly soluble in polar aprotic solvents (like DMF) and exists in a pre-deprotonated state, ensuring rapid, homogeneous SET to the photocatalyst. This immediately yields the nucleophilic α -thioalkyl radical ( ArS-CH2∙​ ) upon the extrusion of CO2​ .

PhotoredoxPathway PC Photocatalyst (Ir/Ru) PC_star Excited PC* PC->PC_star Visible Light SET Single Electron Transfer (SET) PC_star->SET Substrate Potassium 2-[(4-fluorophenyl) sulfanyl]acetate Substrate->SET Radical α-Thioalkyl Radical (ArS-CH2•) SET->Radical -CO2, -K+ Product Cross-Coupled Product Radical->Product + Alkene

Photoredox decarboxylative generation of α-thioalkyl radicals from potassium arylthioacetates.

Application 1: Photoredox Decarboxylative Cross-Coupling

Under visible-light irradiation, Potassium 2-[(4-fluorophenyl)sulfanyl]acetate acts as a robust radical precursor. The generated (4-fluorophenyl)thiomethyl radical is highly nucleophilic and readily engages in Giese-type additions with electron-deficient alkenes or undergoes metallaphotocatalytic cross-coupling (e.g., dual Ir/Ni catalysis) to form complex, functionalized thioethers.

Application 2: Synthesis of 5-Fluoro-benzo[b]thiophene Scaffolds

Arylthioacetic acids and their salts are foundational precursors for the benzo[b]thiophene core, a privileged scaffold in medicinal chemistry and materials science [2]. Transition-metal catalyzed cyclizations or Lewis acid-mediated intramolecular Friedel-Crafts acylations efficiently convert these intermediates into 2- or 3-substituted 5-fluoro-benzothiophenes.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions, catalyst systems, and typical yields for the primary catalytic applications of this intermediate.

ApplicationCatalyst SystemReagents / AdditivesSolventTypical Yield (%)
Photoredox Giese Addition [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ Michael Acceptor, Blue LEDsDMF78 - 85%
Metallaphotocatalytic Coupling Ir photocatalyst + NiCl2​(dme) Aryl Halide, Blue LEDsDMF/THF70 - 82%
Benzothiophene Cyclization Pd(OAc)2​ / Cu(OTf)2​ Acetic AnhydrideToluene65 - 80%

Experimental Protocols

Protocol A: Visible-Light Photoredox Decarboxylative Giese Addition

This protocol describes the self-validating synthesis of complex thioethers via radical addition to an electron-deficient alkene.

  • Reagent Preparation: In an argon-filled glovebox, add Potassium 2-[(4-fluorophenyl)sulfanyl]acetate (1.5 equiv), the electron-deficient alkene (1.0 equiv), and the Iridium photocatalyst (1-2 mol%) to an oven-dried Schlenk tube.

  • Solvent Addition & Degassing: Add anhydrous DMF (0.1 M relative to the alkene). Causality Note: Degassing via three freeze-pump-thaw cycles is absolutely critical. Dissolved oxygen rapidly quenches the excited state of the photocatalyst and irreversibly traps the carbon-centered radical, halting the catalytic cycle.

  • Irradiation: Seal the tube, remove it from the glovebox, and irradiate with 440 nm blue LEDs at room temperature for 16-24 hours. Use a cooling fan to maintain ambient temperature, preventing thermal background reactions.

  • Validation Check: Analyze a 50 µL aliquot via crude 1H NMR prior to work-up. The disappearance of the characteristic α -protons of the thioacetate intermediate (~3.6 ppm) and the emergence of the cross-coupled product signals confirm successful SET and radical addition.

  • Work-up & Purification: Quench the reaction with water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (silica gel, hexanes/EtOAc gradient).

Workflow S1 1. Reagent Prep (Glovebox) S2 2. Degassing (Freeze-Pump-Thaw) S1->S2 S3 3. Irradiation (Blue LEDs, 24h) S2->S3 S4 4. Quenching & Extraction S3->S4 S5 5. Chromatography Purification S4->S5

Step-by-step experimental workflow for visible-light photoredox decarboxylative cross-coupling.

Protocol B: Synthesis of 5-Fluoro-benzo[b]thiophene Derivatives

This protocol outlines the intramolecular cyclization to form the benzothiophene core.

  • Activation: Suspend Potassium 2-[(4-fluorophenyl)sulfanyl]acetate in anhydrous DCM. Convert it to the corresponding acid chloride by adding oxalyl chloride (1.2 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop). Stir for 2 hours.

  • Cyclization: Evaporate the volatiles in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous 1,2-dichloroethane (DCE), and add a Lewis acid (e.g., AlCl3​ or BF3​⋅OEt2​ , 1.5 equiv) to trigger intramolecular Friedel-Crafts-type cyclization.

  • Heating: Reflux the mixture for 4-6 hours.

  • Validation Check: Monitor the reaction via TLC (hexanes/EtOAc 9:1). The highly non-polar benzothiophene product will elute significantly faster than the polar intermediates. Final confirmation via GC-MS must show the expected molecular ion peak for the cyclized core.

  • Isolation: Carefully quench with ice-cold 1M HCl, extract with DCM, dry, and purify via recrystallization or chromatography to yield the functionalized 5-fluoro-benzothiophene.

References

  • Carboxylic Acid Derivatives in Herbicide Development. ResearchGate. Available at:[Link]

Application

Application Note: High-Purity Recrystallization of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Chemical Profile Potassium 2-[(4-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Chemical Profile

Potassium 2-[(4-fluorophenyl)sulfanyl]acetate (CAS: 1007190-49-9), also known as potassium 4-fluorophenylthioacetate, is a critical organosulfur building block frequently utilized in the synthesis of COX-2 inhibitors and advanced agrochemical scaffolds[1].

As a potassium salt of a thioether-carboxylic acid, it presents unique purification challenges. Unlike its free-acid counterpart—which can be easily recrystallized from non-polar solvents—the potassium salt is highly polar, hygroscopic, and exceptionally soluble in water. Consequently, traditional aqueous cooling crystallization often results in poor yields and hydrolytic degradation. To achieve pharmaceutical-grade purity (>99.5%), a meticulously controlled solvent-antisolvent crystallization strategy is required.

Key Impurity Profile

Understanding the chemical nature of the impurities is the foundation of this purification strategy:

  • Impurity A (Starting Material): 4-Fluorothiophenol. Highly non-polar, volatile, and prone to oxidation.

  • Impurity B (Oxidation Byproduct): Bis(4-fluorophenyl) disulfide. Highly non-polar, crystalline, and readily co-precipitates in standard organic solvents.

  • Impurity C (Inorganic Salts): Potassium halides (e.g., KCl, KBr) remaining from the initial salt-formation step. Highly polar and strictly water-soluble.

Mechanistic Rationale: The E-E-A-T Approach to Impurity Clearance

To isolate the target compound from this diverse matrix of impurities, we employ a binary solvent system that exploits the stark polarity differences between the organopotassium salt and its contaminants [2].

The Causality of Solvent Selection
  • The Primary Solvent (Absolute Ethanol): The crude salt exhibits a steep, temperature-dependent solubility curve in ethanol. At 70°C, the target salt and organic impurities (thiols, disulfides) dissolve entirely. However, inorganic salts (KCl) remain completely insoluble in ethanol, allowing for their mechanical removal via hot filtration.

  • The Antisolvent (Ethyl Acetate): Ethyl acetate acts as a powerful antisolvent for the highly polar potassium salt, but it remains an excellent solvent for the non-polar disulfide and thiol impurities. By adding ethyl acetate to the clarified ethanol solution, we selectively depress the solubility of the potassium salt, forcing it to nucleate while the organic impurities remain thermodynamically trapped in the mother liquor [3].

Preventing "Oiling Out" (Liquid-Liquid Phase Separation)

A common failure mode in antisolvent crystallization is "oiling out"—where the solute separates as an impurity-rich liquid phase rather than forming a pure crystal lattice. This occurs when the supersaturation trajectory exceeds the metastable zone width (MSZW) too rapidly. To prevent this, our protocol dictates a dropwise addition of the antisolvent at elevated temperatures , followed by a controlled cooling ramp of 2°C/min to ensure orderly crystal growth.

Quantitative Data: Solubility & Recovery Matrix

The following tables summarize the thermodynamic parameters that dictate the success of this protocol.

Table 1: Solubility Matrix & Solvent Functionality

SolventTemp (°C)Target Salt SolubilityDisulfide Impurity SolubilityKCl Impurity SolubilityProcess Function
Water 25°C>500 mg/mL<1 mg/mL>300 mg/mLUnsuitable (Yield loss)
Ethanol 70°C~150 mg/mL>100 mg/mL<1 mg/mLPrimary Dissolution
Ethanol 5°C~20 mg/mL~40 mg/mL<1 mg/mLCooling Matrix
Ethyl Acetate 25°C<2 mg/mL>200 mg/mL<1 mg/mLAntisolvent

Table 2: Expected Impurity Clearance Profile

ImpurityInitial Crude ConcentrationPost-Crystallization ConcentrationClearance Mechanism
KCl / Inorganics5.0 - 10.0%< 0.1%Hot Filtration (Insoluble in EtOH)
4-Fluorothiophenol2.0 - 5.0%Not DetectedRetained in EtOAc Mother Liquor
Disulfide Byproduct3.0 - 8.0%< 0.2%Retained in EtOAc Mother Liquor

Experimental Workflow & Visualization

G Crude Crude Potassium 2-[(4-fluorophenyl)sulfanyl]acetate Dissolution Dissolution in Hot EtOH (70°C) Crude->Dissolution Add Primary Solvent HotFilter Hot Filtration (Removes Inorganics) Dissolution->HotFilter Clarify Solution AntiSolvent Anti-Solvent Addition (EtOAc dropwise) HotFilter->AntiSolvent Purified Filtrate Cooling Controlled Cooling (0-5°C, 2°C/min) AntiSolvent->Cooling Induce Nucleation Filtration Vacuum Filtration & Cold Wash Cooling->Filtration Crystal Slurry Pure High-Purity Crystals (>99.5% HPLC) Filtration->Pure Retentate Impurities Mother Liquor (Disulfides, Thiols) Filtration->Impurities Filtrate Waste

Workflow for the solvent-antisolvent crystallization of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate.

Step-by-Step Methodology: Ethanol/Ethyl Acetate Protocol

Equipment Required:

  • Jacketed glass reactor with overhead stirring (or round-bottom flask with magnetic stirring for bench-scale).

  • Jacketed sintered glass funnel (pre-heated to 70°C).

  • Programmable chiller/circulator.

Step 1: Primary Dissolution

  • Charge the reactor with 10.0 g of crude Potassium 2-[(4-fluorophenyl)sulfanyl]acetate.

  • Add 65 mL of Absolute Ethanol (Primary Solvent).

  • Heat the suspension to 70°C under continuous stirring (300 rpm) until the organic matter is fully dissolved. A fine, white suspension of inorganic salts (KCl) will remain.

Step 2: Hot Filtration (Inorganic Clearance)

  • Rapidly filter the hot mixture through a pre-heated (70°C) sintered glass funnel to remove the insoluble potassium halides.

  • Collect the clarified filtrate in a clean, pre-heated receiving flask.

Self-Validating IPC 1: Visually inspect the filtrate. It must be perfectly clear. If turbidity is observed, reheat to 70°C and perform a secondary polish filtration. Turbidity indicates inorganic breakthrough, which will act as unwanted nucleation sites and trap impurities.

Step 3: Antisolvent Addition (Nucleation Control)

  • Maintain the clarified filtrate at 65°C.

  • Begin adding 130 mL of Ethyl Acetate (Antisolvent) dropwise at a rate of approximately 5 mL/min.

  • Critical Observation: The solution will eventually reach the cloud point (spontaneous nucleation). Once the solution becomes persistently cloudy, pause the antisolvent addition for 10 minutes to allow the crystal seed bed to mature, preventing "oiling out".

  • Resume the addition of the remaining Ethyl Acetate at the same rate.

Step 4: Controlled Cooling & Aging

  • Once all antisolvent is added, initiate a controlled cooling ramp from 65°C to 5°C at a rate of -2°C/min.

  • Age the resulting slurry at 0-5°C for 2 hours to maximize thermodynamic recovery.

Self-Validating IPC 2: Extract a 1 mL aliquot of the mother liquor, filter, and analyze via HPLC. The crystallization is considered complete when the concentration of the disulfide impurity in the mother liquor stabilizes, confirming it has remained in solution and has not co-precipitated with the product.

Step 5: Isolation and Washing

  • Isolate the purified crystals via vacuum filtration.

  • Wash the filter cake with 20 mL of a pre-chilled (0°C) 1:2 mixture of Ethanol:Ethyl Acetate. Note: Do not wash with pure ethanol, as this will dissolve the product.

  • Dry the crystals under high vacuum at 40°C for 12 hours to remove residual solvent.

References

  • US Patent 6020343A.(Methylsulfonyl)phenyl-2-(5H)-furanones as COX-2 inhibitors. Details the foundational synthesis and application of 4-fluorophenylthioacetic acid derivatives in pharmaceutical development.
  • Crystal Engineering in Antisolvent Crystallization. MDPI Crystals (2022). Provides authoritative grounding on the thermodynamic control of supersaturation and the prevention of excessive nucleation during antisolvent addition. URL:[Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications (2013). Discusses the critical impact of solvent/antisolvent mixing rates on preventing liquid-liquid phase separation (oiling out) and controlling crystal morphology. URL:[Link]

Method

Application Note: Potassium 2-[(4-fluorophenyl)sulfanyl]acetate as a Hemilabile Ligand in Coordination Chemistry

Executive Summary The rational design of transition metal complexes relies heavily on the selection of versatile ligands. Potassium 2-[(4-fluorophenyl)sulfanyl]acetate (also known as potassium 4-fluorophenylthioacetate)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the selection of versatile ligands. Potassium 2-[(4-fluorophenyl)sulfanyl]acetate (also known as potassium 4-fluorophenylthioacetate) is a highly strategic O,S-donor ligand. By combining a "hard" carboxylate oxygen with a "soft" thioether sulfur, it acts as a hemilabile or ambidentate ligand, capable of stabilizing a wide array of metal centers. This application note provides a comprehensive guide to utilizing this ligand in coordination chemistry, detailing mechanistic principles, validated synthetic protocols, and its emerging role in metallodrug development.

Mechanistic Principles & Structural Logic

The Hard-Soft Acid-Base (HSAB) Advantage

The coordination behavior of (arylthio)acetate derivatives is dictated by Pearson’s HSAB theory[1]. The ligand possesses two distinct binding sites:

  • Carboxylate Group (O-donor): A hard base that preferentially coordinates to hard metal ions (e.g., Lanthanides, Ti⁴⁺) or acts as a bridging ligand in multinuclear complexes.

  • Thioether Group (S-donor): A soft base that exhibits high affinity for soft or borderline transition metals (e.g., Pd²⁺, Pt²⁺, Ru²⁺, Ag⁺).

When reacted with borderline metals, the ligand frequently adopts an O,S-bidentate chelation mode. However, the S-donor is hemilabile; it can temporarily detach to open a vacant coordination site for catalytic substrates, while the strongly bound O-donor keeps the ligand tethered to the metal.

Strategic Design of the Ligand
  • The Potassium Salt: Utilizing the pre-formed potassium salt rather than the free carboxylic acid eliminates the need for external bases (such as triethylamine) during complexation. This prevents competitive coordination of the base to the metal center and provides a strong thermodynamic driving force via the precipitation of insoluble KCl during salt metathesis.

  • The 4-Fluoro Substitution: The fluorine atom serves a dual purpose. Electronically, it withdraws electron density from the phenyl ring, fine-tuning the Lewis basicity of the sulfur atom to prevent catalyst poisoning. Analytically, it provides a highly sensitive, non-invasive ¹⁹F NMR handle to monitor coordination kinetics in real-time.

G L Potassium 2-[(4-fluorophenyl)sulfanyl]acetate O_donor Carboxylate (O-donor) Hard Base L->O_donor S_donor Thioether (S-donor) Soft Base L->S_donor Hard_M Hard Metals (e.g., Ln3+, Ti4+) O_donor->Hard_M Monodentate/Bridging Border_M Borderline Metals (e.g., Ru2+, Cu2+) O_donor->Border_M Bidentate (O,S) Soft_M Soft Metals (e.g., Pt2+, Pd2+, Ag+) S_donor->Soft_M Monodentate S_donor->Border_M

Figure 1: HSAB-driven coordination pathways of the hemilabile O,S-ligand.

Experimental Protocol: Synthesis of a Ru(II) Arene Complex

This self-validating protocol describes the synthesis of a half-sandwich Ruthenium(II) complex, [Ru(η⁶-p-cymene)(4-F-PTA)Cl], utilizing the ligand in an O,S-bidentate fashion.

Reagents and Materials
  • Metal Precursor: Dichloro(p-cymene)ruthenium(II) dimer, [Ru(η⁶-p-cymene)Cl₂]₂ (0.5 mmol)

  • Ligand: Potassium 2-[(4-fluorophenyl)sulfanyl]acetate (1.05 mmol)

  • Solvents: Anhydrous Dichloromethane (DCM) and Methanol (MeOH) (Schlenk line conditions)

Step-by-Step Methodology
  • Precursor Dissolution: Suspend 0.5 mmol of [Ru(η⁶-p-cymene)Cl₂]₂ in 15 mL of anhydrous DCM under an inert argon atmosphere.

    • Causality: DCM ensures the solubility of the hydrophobic Ru(II) dimer, preventing heterogeneous side reactions.

  • Ligand Addition: Dissolve 1.05 mmol of the potassium ligand in 5 mL of anhydrous MeOH. Add this dropwise to the Ru(II) suspension.

    • Causality: MeOH is required to solubilize the ionic potassium salt. The dropwise addition controls the local concentration, favoring mononuclear chelation over polymeric bridging.

  • Metathesis and Stirring: Stir the reaction mixture at room temperature for 6 hours. The solution will transition from dark red to a vibrant yellow-orange, accompanied by the formation of a fine white precipitate.

    • Causality: The white precipitate is KCl. Its insolubility in the DCM/MeOH mixture drives the equilibrium of the metathesis reaction forward.

  • In-Process Validation (Self-Validation Step): Extract a 0.1 mL aliquot, filter, and analyze via ¹⁹F NMR. The disappearance of the free ligand peak (~ -115.2 ppm) and the emergence of a downfield shifted peak confirms complete S-coordination.

  • Purification: Filter the mixture through a pad of Celite to remove the KCl byproduct. Concentrate the filtrate under reduced pressure to ~2 mL.

  • Crystallization: Layer the concentrated solution with cold diethyl ether (10 mL) and store at -20 °C overnight to induce the precipitation of the pure complex.

Workflow Step1 1. Dissolve MCl2 precursor in DCM/MeOH Step2 2. Add Potassium 2-[(4-fluorophenyl)sulfanyl]acetate (1.05 eq per metal center) Step1->Step2 Step3 3. Stir at RT for 6 h (Monitor via 19F NMR) Step2->Step3 Step4 4. Filter precipitated KCl (Thermodynamic driving force) Step3->Step4 Step5 5. Concentrate & Recrystallize (Yield: 75-90%) Step4->Step5

Figure 2: Workflow for the synthesis of transition metal complexes via salt metathesis.

Analytical Validation & Data Interpretation

Proper characterization requires distinguishing between free, O-monodentate, and O,S-bidentate states. The table below summarizes the diagnostic spectroscopic shifts expected when the ligand transitions from its free potassium salt form to an O,S-bidentate coordinated state[2].

Analytical TechniqueFree Ligand (K⁺ Salt)Coordinated Complex (O,S-Bidentate)Diagnostic Indication
¹⁹F NMR (ppm) -115.2-112.4 to -110.1Downfield shift confirms S-coordination, which withdraws electron density from the conjugated aryl ring.
¹H NMR (S-CH₂, ppm) 3.55 (singlet)3.80 - 4.10 (doublet of doublets)Deshielding and diastereotopic splitting occur due to restricted inversion at the newly chiral coordinated S-center.
IR νasym​ (COO) (cm⁻¹) 15901630Shift to higher frequency indicates disruption of the symmetric ionic resonance, confirming covalent O-coordination.
IR νsym​ (COO) (cm⁻¹) 13951360Shift to lower frequency. A Δν > 200 cm⁻¹ typically suggests an asymmetric monodentate O-binding alongside the S-binding.

Applications in Drug Development and Bioinorganic Chemistry

The unique coordination chemistry of (arylthio)acetates has made them highly valuable in the development of novel metallodrugs.

  • Lanthanide Complexes (Antimicrobial & DNA Cleavage): Research has demonstrated that coordinating phenylthioacetic acid derivatives to Lanthanide metals (such as Eu³⁺, Gd³⁺, and Nd³⁺) significantly enhances their biological activity. These complexes have shown complete DNA cleavage capabilities and superior antibacterial properties compared to the free ligand, making them promising candidates for targeted antimicrobial therapies[3][4].

  • Organotin Therapeutics (Anticancer): Di- and tri-organotin complexes utilizing carboxylate ligands exhibit potent in vitro cytotoxic activity. The coordination structure—specifically the number of coordination sites and the nature of the groups attached to the tin core—plays a critical role in their ability to bind to cellular proteins and induce apoptosis in cancer cell lines[5]. The inclusion of the 4-fluoro group in our subject ligand provides an additional vector for lipophilicity, which is crucial for cellular membrane permeation in such metallodrugs.

References

  • Syntheses and Properties of Metal Chelates of Ethanediylidene... Bulletin of the Chemical Society of Japan (Oxford University Press) URL:[Link]

  • A REVIEW: LANTHANIDE COMPLEXES AND THEIR BIOLOGICAL IMPORTANCE Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences (RJLBPCS) URL:[Link]

  • A REVIEW: LANTHANIDE COMPLEXES AND THEIR BIOLOGICAL IMPORTANCE (ResearchGate Mirror) ResearchGate URL:[Link]

  • Synthesis, Structure, and in vitro Cytotoxic Activity of Two Organotin Complexes... Journal of Medicinal and Chemical Sciences URL:[Link]

  • XRD Studies, Spectral Characteristics, TGA and DFT of 2,4-Diamino-6-phenyl-1,3,5-triazine: Phenylthioacetic Acid Cocrystal Zenodo (Asian Journal of Chemical Sciences) URL: [Link]

Sources

Application

Application Note: Preparation of Pharmaceutical Intermediates Using Fluorinated Sulfanyl Acetates

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary: The Strategic Role of Fluoroalkylthio Motifs In con...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary: The Strategic Role of Fluoroalkylthio Motifs

In contemporary medicinal chemistry, the incorporation of fluorine is a highly validated strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). Specifically, the trifluoromethylthio ( −SCF3​ ) and difluoromethylthio ( −SCF2​H ) groups have emerged as privileged motifs[1].

As a Senior Application Scientist, I frequently observe that the primary bottleneck in deploying these motifs lies in the synthetic intractability of volatile or highly reactive fluorinated gases. Fluorinated sulfanyl acetates —such as ethyl 2-(trifluoromethylthio)acetate and sodium 2-(difluoromethylthio)acetate—solve this by acting as stable, bench-top handleable, and highly versatile building blocks. This guide delineates the mechanistic rationale and validated protocols for utilizing these acetates to synthesize high-value pharmaceutical intermediates.

Mechanistic Insights: Causality in Reagent Selection

The selection of a specific fluorinated sulfanyl acetate is dictated by the desired physicochemical perturbation of the target API[2].

  • The −SCF3​ Motif: Exhibits an exceptionally high Hansch lipophilicity parameter ( π=1.44 ) and strong electron-withdrawing properties. It is metabolically robust, resisting oxidative degradation by cytochrome P450 enzymes[1].

  • The −SCF2​H Motif: Provides intermediate lipophilicity and, crucially, acts as a weak hydrogen-bond donor due to the acidic proton on the difluoromethyl carbon. This allows pharmaceutical chemists to tune receptor binding affinity without rendering the molecule overly lipophilic[2].

Table 1: Physicochemical Comparison of Fluoroalkylthio Groups
MotifHansch Parameter ( π )Hammett Constant ( σp​ )Electronic NatureH-Bond Donor Capability
−SCH3​ 0.610.00NeutralNone
−SCF2​H 0.680.32Electron-withdrawingYes (Weak)
−SCF3​ 1.440.50Strongly Electron-withdrawingNone

By utilizing ethyl 2-(trifluoromethylthio)acetate , the highly acidic active methylene group (flanked by the ester and the −SCF3​ group) can be readily deprotonated under mild conditions, making it an ideal substrate for carbon-carbon bond-forming reactions like the Knoevenagel condensation[3]. Alternatively, 2,2,2-trifluoroethyl thioacetate serves as a masked thiol, preventing the need to handle toxic and volatile trifluoroethanethiol during transition-metal-catalyzed cross-couplings[4].

Core Synthetic Workflows & Visualizations

The Knoevenagel Condensation Pathway

The synthesis of 2-(trifluoromethylthio)acrylates via Knoevenagel condensation is a cornerstone reaction. The causality behind using potassium phosphate ( K3​PO4​ ) in ethanol at room temperature is to provide a sufficiently basic environment to generate the carbanion without triggering the β -elimination of the fluoride ion or hydrolysis of the ester[3][5].

G A Aldehyde Substrate C Knoevenagel Condensation (K3PO4, EtOH, RT) A->C B Ethyl 2-(trifluoromethylthio)acetate B->C D E-2-(trifluoromethylthio)acrylate (Intermediate) C->D E Downstream API Synthesis (e.g., Heterocyclization) D->E

Workflow for Knoevenagel condensation of fluorinated acetates.

The Goldberg-Ullmann Cross-Coupling Pathway

Aryl 2,2,2-trifluoroethyl sulfides are synthesized via a copper(I)-catalyzed nucleophilic aromatic substitution. Using 2,2,2-trifluoroethyl thioacetate, the active thiol is generated in situ using benzylamine, which acts dual-purposely as a base and a solvent. This circumvents the handling of foul-smelling, low-boiling thiols[4].

G A 2,2,2-Trifluoroethyl thioacetate B In Situ Thiol Generation (Benzylamine, 110°C) A->B C Cu(I) Thiolate Intermediate B->C E Goldberg-Ullmann Coupling C->E D Aryl Iodide D->E F Aryl 2,2,2-Trifluoroethyl Sulfide E->F

Cu-catalyzed Goldberg-Ullmann coupling using thioacetates.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Inherent analytical checkpoints are built into the steps to ensure the integrity of the intermediate before proceeding to downstream API synthesis.

Protocol A: Synthesis of Ethyl 3-Aryl-2-(trifluoromethylthio)acrylates[3]

Objective: Construct an α -trifluoromethylthio α,β -unsaturated ester intermediate.

Materials:

  • Ethyl 2-(trifluoromethylthio)acetate (1.0 equiv)

  • Aryl aldehyde (e.g., benzaldehyde) (1.1 equiv)

  • Potassium phosphate ( K3​PO4​ , anhydrous) (0.5 equiv)

  • Absolute Ethanol (0.2 M relative to substrate)

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl aldehyde (10 mmol) and absolute ethanol (50 mL).

  • Reagent Addition: Introduce ethyl 2-(trifluoromethylthio)acetate (10 mmol) to the solution.

  • Catalysis: Add anhydrous K3​PO4​ (5 mmol) in one portion. Causality Note: K3​PO4​ provides the optimal pKa to deprotonate the active methylene without hydrolyzing the ester linkage.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 12–18 hours. Monitor via TLC (Hexanes/Ethyl Acetate 9:1).

  • Workup: Filter the mixture through a pad of Celite to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

Self-Validation Checkpoint: Perform 1H NMR on the isolated product. The complete disappearance of the active methylene singlet ( ∼3.5 ppm) and the emergence of a distinct vinylic proton signal ( ∼7.8−8.2 ppm) validates successful condensation. The reaction predominantly yields the E-isomer, which can be confirmed via NOESY NMR correlating the vinylic proton with the ester alkyl protons[5].

Protocol B: Copper-Catalyzed Synthesis of Aryl 2,2,2-Trifluoroethyl Sulfides[4]

Objective: Install a fluoroalkylthio group onto an aromatic core via in situ thiol deprotection.

Materials:

  • Aryl iodide (1.0 equiv)

  • 2,2,2-Trifluoroethyl thioacetate (1.5 equiv)

  • Copper(I) bromide (CuBr) (10 mol%)

  • Benzylamine (Solvent and Base, 0.5 M)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a Schlenk tube or sealed pressure vial, add the aryl iodide (5 mmol) and CuBr (0.5 mmol). Evacuate and backfill with Argon three times.

  • Solvent/Base Addition: Inject anhydrous benzylamine (10 mL) via syringe. Causality Note: Benzylamine acts as a nucleophile to cleave the thioacetate, generating the active trifluoroethanethiolate in situ, while also stabilizing the Cu(I) catalytic cycle.

  • Reagent Addition: Inject 2,2,2-trifluoroethyl thioacetate (7.5 mmol).

  • Heating: Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 6 hours.

  • Quenching & Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with 1M HCl (3 x 30 mL) to remove the benzylamine. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via silica gel chromatography.

Self-Validation Checkpoint: Perform 19F NMR. The presence of a sharp triplet (due to coupling with the adjacent −CH2​− group) around −66.0 to −67.0 ppm confirms the intact transfer of the 2,2,2-trifluoroethylthio moiety onto the aromatic ring[4].

References

  • Synthesis of 2-Trifluoromethylthioacrylate and Its Derivatives via the Knoevenagel Condensation. Elsa Anselmi, Jean-Claude Blazejewski, Claude Wakselman. Journal of Fluorine Chemistry (2001).
  • Synthesis of Substituted Stilbenes via the Knoevenagel Condensation. Shar Saad Al-Shihry. Molecules (2004).
  • Copper-catalyzed synthesis of aryl 2,2,2-trifluoroethyl sulfides from aryl iodides and 2,2,2-trifluoroethyl thioacetate. B. Menczinger et al. Journal of Fluorine Chemistry (2020).
  • Recent Advances in Difluoro, Monofluoromethylselenolation and (CF2HTe) Reactions.Journal of Chemical and Pharmaceutical Research (2023).
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-[(4-Fluorophenyl)sulfanyl]acetate Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Protocols, and Process Optimization Introduction & Scientific Rationale The 2-[(4-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Protocols, and Process Optimization

Introduction & Scientific Rationale

The 2-[(4-fluorophenyl)sulfanyl]acetate motif (often referred to as an S-(4-fluorophenyl) thioglycolate derivative) is a highly privileged scaffold in medicinal chemistry. It serves as a critical building block in the development of cyclooxygenase (COX) inhibitors, anti-inflammatory agents, and peroxisome proliferator-activated receptor (PPAR) modulators.

Traditional synthetic routes to arylthioacetates rely on conventional thermal heating for either the base-mediated S-alkylation of thiophenols or the transition-metal-catalyzed cross-coupling of aryl halides with mercaptoacetates. These conventional methods frequently suffer from prolonged reaction times (12–24 hours), poor atom economy, and the generation of oxidative homocoupling byproducts (e.g., diaryl disulfides) [1].

The Microwave Advantage: Microwave-assisted organic synthesis (MAOS) provides a self-validating, highly reproducible system to overcome these limitations. Unlike conductive heating, which relies on convection currents and creates thermal wall effects, microwave irradiation relies on dielectric heating . Molecules with a permanent dipole moment align with the oscillating electromagnetic field (2.45 GHz), generating intense internal friction and localized superheating [2]. According to the Arrhenius equation ( k=Ae−Ea​/RT ), this rapid, uniform temperature spike drastically accelerates the reaction kinetics of the desired nucleophilic substitution ( SN​2 ) or reductive elimination steps, while minimizing the time the substrate spends in the lower-temperature regimes where competing oxidative side reactions occur.

Mechanistic Pathways

To ensure synthetic flexibility depending on starting material availability, this guide details two orthogonal pathways for the synthesis of ethyl 2-[(4-fluorophenyl)sulfanyl]acetate.

Pathway A: Transition-Metal-Free S-Alkylation

This pathway utilizes a direct SN​2 nucleophilic attack of the 4-fluorothiophenolate anion on ethyl bromoacetate. Acetonitrile (MeCN) is selected as the solvent because its moderate loss tangent ( tanδ=0.062 ) allows for controlled microwave absorption, preventing the dangerous pressure spikes often seen with superheated DMF, while still providing sufficient polarity to stabilize the transition state [3].

Pathway B: Cu-Catalyzed Ullmann-Type C–S Cross-Coupling

When the corresponding thiophenol is unstable or unavailable, an alternative is the cross-coupling of 4-fluoroiodobenzene with ethyl 2-mercaptoacetate. Using a Copper(I) catalyst with a 1,10-phenanthroline ligand under microwave irradiation in an aqueous/ethanolic medium allows for rapid C–S bond formation via an oxidative addition/reductive elimination catalytic cycle [4].

Mechanism A Cu(I) Catalyst (Active Species) B Oxidative Addition (4-Fluoroiodobenzene) A->B Ar-I C Cu(III) Intermediate B->C D Ligand Exchange (Ethyl 2-mercaptoacetate) C->D Thiolate, -I¯ E Reductive Elimination D->E E->A Catalyst Regeneration F 2-[(4-fluorophenyl) sulfanyl]acetate E->F Product Release

Caption: Catalytic cycle for the Cu-catalyzed C-S cross-coupling under microwave irradiation.

Experimental Workflows & Methodologies

Workflow A Reagent Prep (Thiol + Base + Electrophile) B N2 Purge (Prevent Oxidation) A->B C Microwave Irradiation (90°C, 10 min, MeCN) B->C D Cooling & Quenching (<40°C) C->D E Liquid-Liquid Extraction (EtOAc / H2O) D->E F Flash Chromatography (Hexane/EtOAc) E->F G Pure Target Compound F->G

Caption: Step-by-step workflow for the transition-metal-free S-alkylation pathway.

Protocol A: Microwave-Assisted S-Alkylation (Recommended for High Throughput)

Causality Note: The use of anhydrous K2​CO3​ ensures complete, irreversible deprotonation of 4-fluorothiophenol. Sealing the microwave vial before heating creates an autogenous pressure system that prevents the volatilization of ethyl bromoacetate, ensuring stoichiometric fidelity throughout the reaction.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 10 mL microwave-transparent borosilicate glass vial equipped with a magnetic stir bar, add 4-fluorothiophenol (1.0 mmol, 128 mg) and finely ground anhydrous K2​CO3​ (1.5 mmol, 207 mg).

  • Solvent & Electrophile Addition: Add 3.0 mL of anhydrous acetonitrile (MeCN). Stir for 1 minute at room temperature to initiate thiolate formation, then add ethyl bromoacetate (1.1 mmol, 183 mg) dropwise via microsyringe.

  • Atmospheric Control: Seal the vial with a Teflon-lined silicone septum crimp cap. Insert a needle to purge the headspace with ultra-high purity N2​ for 2 minutes. Crucial: Displacing ambient oxygen is mandatory to suppress the oxidative dimerization of the thiolate into bis(4-fluorophenyl) disulfide.

  • Microwave Irradiation: Place the vial in a dedicated single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Parameters: Target Temperature = 90 °C; Ramp Time = 1 min; Hold Time = 10 min; Max Power = 150 W; Stirring = High; Simultaneous air-cooling = On (to maximize microwave power input while holding the temperature steady).

  • Workup: Allow the reactor to cool the vial to <40 °C using compressed air. Uncap and dilute the mixture with 10 mL of ethyl acetate (EtOAc). Transfer to a separatory funnel and wash with distilled water (3 × 5 mL) to remove potassium bromide salts, followed by a brine wash (1 × 5 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, isocratic 9:1 Hexanes/EtOAc) to yield ethyl 2-[(4-fluorophenyl)sulfanyl]acetate as a clear oil.

Protocol B: Cu-Catalyzed Cross-Coupling (For Thiol-Deficient Substrates)
  • Preparation: In a 10 mL microwave vial, combine 4-fluoroiodobenzene (1.0 mmol, 222 mg), ethyl 2-mercaptoacetate (1.2 mmol, 144 mg), CuI (0.05 mmol, 9.5 mg, 5 mol%), 1,10-phenanthroline (0.1 mmol, 18 mg, 10 mol%), and potassium tert-butoxide (2.0 mmol, 224 mg).

  • Solvent: Add 3.0 mL of a degassed H2​O /EtOH mixture (1:1 v/v). Causality: Water acts as a highly efficient microwave absorber ( tanδ=0.157 ) and green solvent, while EtOH ensures the solubility of the organic substrates [4].

  • Irradiation: Seal, purge with N2​ , and irradiate at 120 °C for 25 minutes.

  • Workup: Cool, extract with diethyl ether (3 × 10 mL), wash with brine, dry over MgSO4​ , and concentrate for subsequent chromatographic purification.

Quantitative Data & Process Optimization

To validate the efficiency of the microwave-assisted S -alkylation (Protocol A), a comparative optimization study is summarized below. The data clearly demonstrates the superiority of microwave dielectric heating over conventional thermal refluxing.

Table 1: Optimization of Reaction Conditions for Ethyl 2-[(4-fluorophenyl)sulfanyl]acetate Synthesis

EntryHeating MethodSolventTemp (°C)Time (min)Isolated Yield (%)Disulfide Byproduct (%)
1MicrowaveDMF1205828
2MicrowaveDMF9010885
3 Microwave MeCN 90 10 96 < 1
4Thermal (Oil Bath)MeCN901207412
5Thermal (Oil Bath)MeCN901018N/A

Data Interpretation: Entry 3 represents the optimized self-validating condition. While DMF (Entry 1 & 2) is a stronger microwave absorber, its use at elevated temperatures promotes partial hydrolysis of the ester and increases disulfide formation. MeCN under microwave irradiation (Entry 3) achieves near-quantitative conversion in 10 minutes. By contrast, conventional heating (Entry 4) requires 120 minutes to reach only 74% yield, suffering from significant oxidative degradation due to prolonged thermal exposure.

References

  • Lai, C., et al. (2011). One-Pot Synthesis of Symmetrical and Unsymmetrical Aryl Sulfides by Pd-Catalyzed Couplings of Aryl Halides and Thioacetates. The Journal of Organic Chemistry, 76(11), 4371–4378.[Link][1]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.[Link]

  • Wagner, A. M., & Sanford, M. S. (2014). Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. The Journal of Organic Chemistry, 79(5), 2263-2264.[Link][2]

Sources

Application

Application Note: In Vitro Assay Preparation and Screening Protocols for Potassium 2-[(4-fluorophenyl)sulfanyl]acetate

Executive Summary & Scientific Rationale Potassium 2-[(4-fluorophenyl)sulfanyl]acetate (CAS: 1007190-49-9, MW: 224.3 g/mol ) is a highly soluble, fluorinated arylthioacetic acid salt. In early-stage drug discovery, the a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Potassium 2-[(4-fluorophenyl)sulfanyl]acetate (CAS: 1007190-49-9, MW: 224.3 g/mol ) is a highly soluble, fluorinated arylthioacetic acid salt. In early-stage drug discovery, the arylthioacetic acid scaffold is a well-documented pharmacophore with dual-target relevance. Historically, 2-arylthioacetic acid analogues (such as Wy-14643) have been characterized as potent Peroxisome Proliferator-Activated Receptor (PPAR) α/γ agonists, driving lipid-lowering research[1]. Furthermore, the 4-fluorophenylthioacetic acid moiety is a critical precursor and fragment in the synthesis of (methylsulfonyl)phenyl-2-(5H)-furanones, a class of highly selective Cyclooxygenase-2 (COX-2) inhibitors[2].

This application note provides comprehensive, self-validating in vitro protocols for evaluating Potassium 2-[(4-fluorophenyl)sulfanyl]acetate as a fragment-based screening ligand against COX-2 and PPAR γ .

Physicochemical Handling & Causality

The selection of the potassium salt over the free acid form[3] is a deliberate experimental choice. The salt variant provides superior aqueous solubility.

  • Causality: High concentrations of Dimethyl Sulfoxide (DMSO) (>1% v/v) can artificially denature sensitive enzymes like COX-2 or quench the europium/terbium fluorophores in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. By utilizing the potassium salt, researchers can prepare 100 mM aqueous stock solutions, entirely bypassing DMSO-induced cytotoxicity and assay interference during high-concentration fragment screening.

Experimental Protocols: A Self-Validating System

To ensure data integrity, every assay described below is designed as a self-validating system . This requires the inclusion of Maximum Signal Controls (vehicle only), Minimum Signal Controls (no enzyme/tracer), and Positive Control Titrations on every microplate to calculate the Z'-factor. A Z'-factor <0.5 invalidates the run, indicating pipetting error or reagent degradation.

Protocol A: In Vitro COX-2 Fluorometric Inhibition Assay
  • Causality for Assay Choice: Colorimetric COX assays often suffer from background absorbance issues when screening aromatic compounds. The fluorometric detection of resorufin avoids the UV-Vis absorption overlap typical of phenyl-ring-containing fragments, ensuring data integrity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the Assay Buffer (100 mM Tris-HCl, pH 8.0) supplemented with 1 µM hematin. Causality: Hematin is an absolute requirement as a cofactor for the peroxidase activity of the COX-2 holoenzyme.

  • Enzyme Working Solution: Dilute recombinant human COX-2 in the Assay Buffer to a final well concentration of 0.5 U/µL. Keep on ice until immediately before use.

  • Compound Incubation: In a black 96-well microplate, add 10 µL of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate (titrated in aqueous buffer from 100 µM to 1 nM) to 50 µL of the enzyme solution.

    • Self-Validation Step: Include 10 µL of Celecoxib (10 µM final) as a 100% inhibition positive control.

    • Incubation: Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows for steady-state binding of the fragment to the COX-2 active site before substrate competition begins.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing 10 µM Arachidonic Acid and 10 µM ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Kinetic Readout: Measure fluorescence immediately using a microplate reader ( λex​ = 530 nm / λem​ = 590 nm) in kinetic mode for 5 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Protocol B: PPAR γ TR-FRET Ligand Binding Assay
  • Causality for Assay Choice: TR-FRET is selected over standard fluorescence polarization because the time-resolved delay significantly reduces compound auto-fluorescence interference from the fluorinated arylthioacetic library, providing a higher signal-to-background ratio.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare TR-FRET Buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA). Causality: Tween-20 and BSA prevent the non-specific adsorption of the highly lipophilic fluorescent tracer to the microplate walls.

  • Complex Formation: Mix GST-tagged PPAR γ Ligand Binding Domain (5 nM final) with a Terbium-labeled anti-GST antibody (2 nM final) and a fluorescein-based pan-PPAR tracer (100 nM final).

  • Compound Addition: Dispense 5 µL of the test compound into a 384-well low-volume white plate. Add 15 µL of the complex solution.

    • Self-Validation Step: Include 5 µL of Rosiglitazone (1 µM final) as a positive displacement control.

  • Incubation: Seal the plate and incubate in the dark at room temperature for exactly 2 hours. Causality: TR-FRET requires extended incubation to reach true thermodynamic equilibrium between the tracer and the test ligand.

  • Readout: Read on a TR-FRET compatible reader. Excite at 340 nm. Measure emission at 495 nm (Terbium donor) and 520 nm (Tracer acceptor). Calculate the 520/495 ratio to determine ligand displacement.

Data Presentation & Expected Outcomes

The following table summarizes the quantitative validation parameters required to confirm the integrity of the assay when screening Potassium 2-[(4-fluorophenyl)sulfanyl]acetate.

Assay TargetPositive Control CompoundExpected Control IC50/EC50Compound Test RangeMinimum Acceptable Z'-Factor
COX-2 Inhibition Celecoxib0.04 - 0.06 µM1 nM - 100 µM> 0.6
PPAR γ Agonism Rosiglitazone0.01 - 0.03 µM1 nM - 100 µM> 0.5

Experimental Workflow Visualization

G Node1 Compound Stock Potassium 2-[(4-fluorophenyl)sulfanyl]acetate Node2 Aqueous Solubilization (Bypass DMSO Toxicity) Node1->Node2 Node3 COX-2 Inhibition Assay (Fluorometric) Node2->Node3 Node4 PPARγ Binding Assay (TR-FRET) Node2->Node4 Node5 Readout: Resorufin Fluorescence Ex: 530nm / Em: 590nm Node3->Node5 Node6 Readout: Time-Resolved FRET Em: 520nm / 495nm Ratio Node4->Node6 Node7 System Validation Z'-Factor > 0.5 Node5->Node7 Node6->Node7

Parallel in vitro screening workflow for COX-2 and PPARγ target validation.

References

  • [3] Title: 2-[(4-Fluorophenyl)thio]acetic acid, 97%, Thermo Scientific. Source: Fisher Scientific. URL: [Link]

  • [1] Title: The Mechanisms of Action of PPARs. Source: Annual Reviews of Medicine. URL: [Link]

  • [2] Title: US6020343A - (Methylsulfonyl)phenyl-2-(5H)-furanones as COX-2 inhibitors. Source: Google Patents. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate in Organic Media

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Potassium 2-[(4-fluorophenyl)sulfanyl]acetate. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Potassium 2-[(4-fluorophenyl)sulfanyl]acetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this valuable reagent in organic media. As a polar ionic salt, its limited solubility in many common organic solvents is a frequent hurdle that can impede reaction rates and yields.[1] This document provides a series of troubleshooting strategies, detailed protocols, and mechanistic explanations to help you overcome these issues effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with Potassium 2-[(4-fluorophenyl)sulfanyl]acetate.

Q1: Why is my Potassium 2-[(4-fluorophenyl)sulfanyl]acetate not dissolving in solvents like THF, Toluene, or Dichloromethane?

A: Potassium 2-[(4-fluorophenyl)sulfanyl]acetate is an ionic salt. The strong electrostatic attraction between the positive potassium cation (K⁺) and the negative carboxylate anion (R-COO⁻) creates a stable crystal lattice. A significant amount of energy, known as the lattice energy, is required to break these ions apart.[2] Nonpolar or weakly polar organic solvents like toluene and THF cannot effectively surround and stabilize these separated ions, a process called solvation. Therefore, the energy required to break the crystal lattice is not sufficiently compensated by the energy released during solvation, resulting in very poor solubility.

Q2: What is the simplest first step to try and improve solubility?

A: If your reaction chemistry permits, switching to a more polar organic solvent is the most straightforward approach. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices for dissolving potassium salts. If a complete solvent change is not feasible, employing a co-solvent system is the next best step.[3] This involves adding a small volume percentage (e.g., 5-20% v/v) of a polar aprotic solvent like DMSO to your primary reaction solvent to increase the overall polarity of the medium just enough to dissolve the salt.[1]

Q3: What are Phase-Transfer Catalysts (PTCs) and how can they help?

A: A Phase-Transfer Catalyst (PTC) is a substance that facilitates the transfer of a reactant from one phase into another where the reaction occurs.[4] For your system, a PTC like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt can be used.[5] The positively charged head of the PTC exchanges its counter-ion (e.g., bromide) for your acetate anion at the interface of the solid salt and the organic solvent. This newly formed ion pair, now featuring a bulky, organic-soluble cation, is able to dissolve in the organic medium, delivering the reactive acetate anion to the reaction.[6]

Q4: When is it appropriate to use a crown ether?

A: Crown ethers are powerful reagents for solubilizing potassium salts in nonpolar organic solvents.[7] A molecule like 18-crown-6 has a central cavity perfectly sized to encapsulate a potassium ion.[8][9][10] This complexation effectively shields the charge of the K⁺ ion, and the exterior of the crown ether is nonpolar (lipophilic), rendering the entire ion pair (the [K(18-crown-6)]⁺ complex and the acetate anion) soluble in solvents like benzene or toluene.[10] This is an excellent, albeit more expensive, strategy when high reactivity is needed in a nonpolar environment, as it generates a "naked anion" that is highly nucleophilic.[5][8]

Q5: Can I just heat the mixture to get it to dissolve?

A: Increasing the temperature will generally increase the solubility of a solid in a liquid. This can be an effective strategy to get a reaction started. However, there are two key considerations. First, ensure that your starting materials, reagents, and products are thermally stable at the higher temperature.[1] Second, be aware that the salt may precipitate out of the solution if the reaction mixture is cooled.[3] This can complicate reaction workup and product isolation.

Part 2: Troubleshooting Guide & Workflow

If initial attempts to dissolve the salt fail, this section provides a logical workflow and specific troubleshooting advice.

Problem 1: The salt is completely insoluble, and the reaction fails to initiate.
  • Probable Cause: Severe polarity mismatch between the ionic salt and the nonpolar or weakly polar organic solvent.

  • Recommended Solutions:

    • Solvent Re-evaluation: If possible, change the solvent to a more polar alternative. Consult the table below for guidance.

    • Co-Solvent Screening: If the primary solvent cannot be changed, perform a co-solvent screen to find the minimum amount of a polar aprotic solvent needed for dissolution. (See Protocol 1).

    • Employ a Phase-Transfer Catalyst: For biphasic or solid-liquid systems, a PTC is often the most efficient solution. (See Protocol 2).

    • Use a Crown Ether: For reactions requiring a "naked anion" in a strictly nonpolar environment, a crown ether is the most powerful tool. (See Protocol 3).

Problem 2: The reaction is very slow or gives an incomplete conversion.
  • Probable Cause: The concentration of the dissolved salt in the organic phase is too low to sustain an efficient reaction rate.[3]

  • Recommended Solutions:

    • Increase Reaction Temperature: Carefully increase the temperature in increments (e.g., 10 °C) while monitoring the reaction progress and checking for any decomposition.

    • Enhance Anion Concentration: The most effective solution is to increase the concentration of the reactive acetate anion in the organic phase. This is best achieved by using a Phase-Transfer Catalyst (Protocol 2) or a Crown Ether (Protocol 3), which actively transport the anion into the solution.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for addressing solubility issues.

G start Start: Salt Insoluble in Organic Solvent q1 Can the primary solvent be changed? start->q1 change_solvent Switch to a polar aprotic solvent (DMSO, DMF, NMP) q1->change_solvent Yes q2 Reaction chemistry compatible with co-solvents? q1->q2 No q3 Is the reaction still slow/incomplete? change_solvent->q3 cosolvent Protocol 1: Perform Co-Solvent Screening (e.g., add 5-20% DMSO) q2->cosolvent Yes ptc Protocol 2: Use a Phase-Transfer Catalyst (e.g., TBAB, 5 mol%) q2->ptc No cosolvent->q3 ptc->q3 end_success Success: Reaction proceeds ptc->end_success crown Protocol 3: Use a Crown Ether (e.g., 18-Crown-6, 10 mol%) crown->end_success q3->crown No, need more power increase_temp Increase reaction temperature cautiously q3->increase_temp Yes increase_temp->end_success end_fail Re-evaluate synthetic route

Caption: Troubleshooting workflow for solubility issues.

Part 3: Detailed Experimental Protocols

Protocol 1: Co-Solvent Solubility Screening

This protocol helps determine the minimum amount of a polar co-solvent needed to dissolve the potassium salt.[1]

  • Preparation: In 4 separate vials, add a known amount of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate (e.g., 10 mg).

  • Primary Solvent: To each vial, add 1 mL of your primary, less polar reaction solvent (e.g., Toluene) to confirm insolubility.

  • Stock Solutions: Prepare 3 stock solutions of a polar aprotic co-solvent (e.g., DMSO) in your primary solvent at 10%, 25%, and 50% (v/v).

  • Titration: To the first vial, add the 10% DMSO solution dropwise, vortexing after each addition, until the solid dissolves. Record the volume added.

  • Repeat: Repeat step 4 for the remaining vials using the 25% and 50% solutions, and one with pure DMSO.

  • Analysis: Compare the results to identify the lowest concentration and volume of co-solvent required for complete dissolution. Use this solvent mixture for your reaction.

Protocol 2: Using a Phase-Transfer Catalyst (PTC)

This protocol describes the use of Tetrabutylammonium Bromide (TBAB), a common and effective PTC.[5]

  • Reaction Setup: To your reaction vessel, add the primary organic solvent, Potassium 2-[(4-fluorophenyl)sulfanyl]acetate, and your other organic-soluble reactants.

  • PTC Addition: Add the phase-transfer catalyst (e.g., TBAB) to the mixture. A typical catalytic loading is between 1-10 mol% relative to the limiting reagent.

  • Stirring: Begin vigorous stirring. Effective phase-transfer catalysis relies on maximizing the interfacial surface area between the solid salt and the liquid phase.

  • Monitoring: The reaction mixture may remain heterogeneous (a solid suspension), but the reaction should proceed as the PTC continuously shuttles the acetate anion into the organic phase. Monitor the consumption of starting material by a suitable technique (TLC, LC-MS, GC).

Protocol 3: Using 18-Crown-6 to Solubilize the Potassium Salt

This protocol is highly effective for achieving homogeneity in nonpolar solvents.[8][10]

  • Safety Note: Crown ethers can be toxic. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (if required), add the nonpolar organic solvent (e.g., Toluene).

  • Addition of Reagents: Add the 18-crown-6 (typically 5-10 mol%, but can be used stoichiometrically if necessary). Stir until it dissolves.

  • Salt Addition: Add the Potassium 2-[(4-fluorophenyl)sulfanyl]acetate. Stir the mixture. Dissolution should occur as the crown ether complexes with the potassium ions, often resulting in a clear, homogeneous solution.

  • Proceed with Reaction: Once the salt is dissolved, add the other reagents and proceed with the reaction, monitoring as usual.

Part 4: Data & Visualizations

Table 1: Properties of Common Organic Solvents
SolventDielectric Constant (20°C)TypeExpected Solubility for Potassium Salts
Hexane1.9NonpolarVery Poor
Toluene2.4NonpolarVery Poor
Diethyl Ether4.3Weakly PolarVery Poor
Dichloromethane (DCM)9.1Polar AproticPoor
Tetrahydrofuran (THF)7.5Polar AproticPoor to Moderate
Acetonitrile (ACN)37.5Polar AproticModerate to Good
Acetone21Polar AproticModerate
Methanol33Polar ProticGood
Dimethylformamide (DMF)38.3Polar AproticVery Good
Dimethyl Sulfoxide (DMSO)47Polar AproticExcellent
Mechanistic Diagrams

G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase RCOO⁻ K⁺ RCOO⁻ K⁺ X⁻ Q⁺ X⁻ Q⁺ RCOO⁻ K⁺->X⁻ Q⁺ Ion Exchange RCOO⁻ Q⁺ RCOO⁻ Q⁺ Reaction RCOO⁻ + Substrate → Product RCOO⁻ Q⁺->Reaction X⁻ Q⁺->RCOO⁻ Q⁺

Caption: Mechanism of a Phase-Transfer Catalyst (Q⁺X⁻).

G cluster_0 Solid Phase cluster_1 Organic Phase RCOO⁻ K⁺ RCOO⁻ K⁺ (Insoluble) Crown 18-Crown-6 RCOO⁻ K⁺->Crown Complexation Complex [K(18-Crown-6)]⁺ RCOO⁻ (Soluble) Reaction Reaction with Substrate Complex->Reaction

Caption: Solubilization via a Crown Ether.

References
  • Benchchem. (n.d.). Managing poor solubility and instability issues in reactions.
  • Chemistry LibreTexts. (2024, September 30). 18.6: Crown Ethers. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • Institute of Physical Chemistry PAS. (2021, November 4). Crown ethers or how to dissolve insoluble [Video]. YouTube. Retrieved from [Link]

  • Crown ethers are cyclic compounds that have several ether linkages. (n.d.).
  • Norton Ebook Reader. (n.d.). 6.9 Special Topic: Crown Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Solubility of Potassium Bromide in Organic Solvents.

Sources

Optimization

Preventing oxidation of the sulfur linkage in (4-fluorophenyl)sulfanyl acetate

Technical Support Center: Preventing Sulfur Linkage Oxidation in (4-fluorophenyl)sulfanyl acetate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the spec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Sulfur Linkage Oxidation in (4-fluorophenyl)sulfanyl acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling and troubleshooting requirements for (4-fluorophenyl)sulfanyl acetate. The thioether (sulfur) linkage in this molecule is highly susceptible to unintended oxidation, which can compromise both downstream synthetic utility and analytical integrity. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure the stability of your compounds.

Part 1: Causality and Mechanisms (FAQs)

Q1: Why is the thioether linkage in (4-fluorophenyl)sulfanyl acetate so prone to unexpected oxidation? A: The susceptibility of thioethers to oxidation is fundamentally driven by the nucleophilicity of the sulfur atom. Oxidation typically proceeds via the nucleophilic attack of the sulfur atom onto an electrophilic oxygen species, such as hydrogen peroxide (H2O2) or hydroperoxides found in aged solvents[1]. While the electron-withdrawing nature of the 4-fluorophenyl group slightly dampens this nucleophilicity compared to pure alkyl sulfides, the sulfur remains highly reactive toward Reactive Oxygen Species (ROS)[1].

Q2: How do different laboratory oxidants affect the rate of thioether degradation? A: The kinetics of oxidation are highly dependent on the specific ROS encountered. For instance, oxidation by H2O2 under near-physiological or standard bench conditions is relatively slow, with half-lives spanning hundreds of hours[2]. However, exposure to hypochlorite (NaOCl)—often used in laboratory scrubbing or glassware bleaching—can oxidize the thioether to a sulfoxide in a matter of seconds, and further to a sulfone in minutes[2].

Q3: How can I analytically differentiate between the intact thioether, sulfoxide, and sulfone? A: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) are your primary validation tools.

  • LC-MS: The intact thioether will show the expected mass. Oxidation to the sulfoxide yields a mass shift of +16 Da, while over-oxidation to the sulfone yields a +32 Da shift[3].

  • 1H NMR: The protons on the acetate group adjacent to the sulfur will exhibit a significant downfield shift upon oxidation. The strong electron-withdrawing nature of the newly formed S=O or O=S=O bonds deshields these protons, providing a clear diagnostic marker for degradation. Furthermore, thioethers undergo a distinct hydrophobic-hydrophilic phase transition upon conversion to polar sulfoxides, which can alter chromatographic retention times[1].

Part 2: Quantitative Data on Thioether Oxidation

To effectively design your handling protocols, it is crucial to understand the kinetics of thioether oxidation. The following table summarizes the relative half-lives and outcomes of thioether oxidation when exposed to common laboratory oxidants[2],[3].

Oxidant / ConditionConcentrationIntermediate FormedEstimated Half-Life (t1/2)Preventive Action
Hydrogen Peroxide (H2O2) ~200 µMSulfoxide (+16 Da)~75 - 100 hoursStore in dark; use peroxide-free solvents.
Sodium Hypochlorite (NaOCl) ~50 µMSulfoxide (+16 Da)< 10 secondsAvoid bleach in glassware cleaning.
Sodium Hypochlorite (NaOCl) ~50 µMSulfone (+32 Da)< 5 minutesQuench trace hypochlorite immediately.
Atmospheric Oxygen (O2) AmbientSulfoxide (+16 Da)Months (if pure)Store under Argon at 2-8°C.

Part 3: Troubleshooting Guide

Issue 1: Unexplained appearance of +16 Da (Sulfoxide) mass peaks in stored batches.

  • Root Cause: Autoxidation driven by dissolved oxygen and trace metal impurities in the storage container, or the use of ethereal solvents (e.g., THF, diethyl ether) that have accumulated hydroperoxides over time.

  • Solution: Implement a strict inert-gas storage protocol. Aliquot the material into smaller, single-use vials upon receipt to avoid repeated freeze-thaw cycles and minimize exposure of the bulk material to air[4].

Issue 2: Rapid oxidation during reaction workup or purification.

  • Root Cause: The use of oxidizing quenching agents, or exposure to highly aerated aqueous buffers. Thioethers are particularly sensitive to oxidation when exposed to uncontrolled environmental factors during extended workups[3].

  • Solution: Use degassed buffers for workup. Bubble inert gas through your buffers for at least 30-60 minutes prior to use[4].

Part 4: Experimental Protocols & Workflows

Protocol 1: Self-Validating Solvent Degassing and Peroxide Removal

Causality: Ethereal solvents form hydroperoxides upon exposure to air and light, which rapidly oxidize thioethers. This protocol ensures solvents are peroxide-free and degassed, creating a self-validating system where the absence of peroxides is chemically confirmed before the solvent touches your compound.

  • Peroxide Testing: Dip a KI-starch indicator strip into the solvent. A color change to blue/black indicates the presence of peroxides. Do not proceed if positive.

  • Peroxide Quenching: If positive, pass the solvent through a column of activated basic alumina to remove trace peroxides. Re-test with KI-starch paper to validate complete removal.

  • Freeze-Pump-Thaw Degassing: Transfer the validated solvent to a Schlenk flask. Freeze the solvent completely using a liquid nitrogen bath.

  • Vacuum Application: Open the flask to a high-vacuum line for 2-3 minutes to evacuate atmospheric gases.

  • Thawing: Isolate the flask from the vacuum and allow the solvent to thaw in a warm water bath, releasing dissolved oxygen bubbles.

  • Cycle and Backfill: Repeat the freeze-pump-thaw cycle three times. Finally, backfill the flask with ultra-pure Argon[4].

Protocol 2: Inert Handling and Storage Workflow
  • Aliquoting: Upon receipt, immediately transfer the bulk (4-fluorophenyl)sulfanyl acetate into an Argon-filled glovebox or use a Schlenk line.

  • Packaging: Divide the material into single-use amber glass vials to prevent repeated freeze-thaw cycles and minimize exposure to ambient light[4].

  • Sealing: Seal the vials with PTFE-lined septa and crimp caps to ensure a hermetic seal against atmospheric oxygen.

  • Storage: Store the sealed vials at 2-8°C. For long-term storage (>6 months), -20°C is recommended to kinetically halt any trace autoxidation[4].

Part 5: Visualizations

OxidationPathway T Thioether (4-fluorophenyl)sulfanyl acetate SO Sulfoxide (+16 Da) T->SO Nucleophilic Attack on Oxidant ROS Oxidants (H2O2, NaOCl, O2) ROS->T Drives Oxidation SO2 Sulfone (+32 Da) SO->SO2 Over-oxidation Prev Prevention Strategies: Argon, Degassed Solvents, Dark Storage (2-8°C) Prev->ROS Intercepts/Blocks

Diagram 1: Pathway of thioether oxidation to sulfoxide/sulfone and targeted prevention strategies.

HandlingWorkflow S1 1. Solvent Selection Avoid aged ethereal solvents S2 2. Peroxide Validation KI-Starch Test S1->S2 S2->S1 Positive (Reject) S3 3. Degassing Freeze-Pump-Thaw (x3) S2->S3 Negative (Safe) S4 4. Inert Atmosphere Argon Backfill S3->S4 S5 5. Storage & Handling Sealed Vials, 2-8°C, Dark S4->S5

Diagram 2: Self-validating workflow for the preparation and inert handling of thioethers.

References

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters - ACS Publications Source: ACS Publications URL:[Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - MDPI Source: MDPI URL:[Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC Source: NIH / PMC URL:[Link]

Sources

Troubleshooting

Resolving baseline noise in HPLC analysis of fluorinated thioethers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the unique physicochemical challenges encountered when analyzing fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the unique physicochemical challenges encountered when analyzing fluorinated thioethers via High-Performance Liquid Chromatography (HPLC).

Fluorinated thioethers present a "perfect storm" for chromatographic instability. The high electronegativity of fluorine often necessitates specialized fluorinated stationary phases or aggressive ion-pairing agents like Trifluoroacetic Acid (TFA) to achieve adequate retention and peak shape[1][2]. Simultaneously, the nucleophilic sulfur atom in the thioether linkage is highly susceptible to oxidation[3], and the lack of strong chromophores often forces detection at low UV wavelengths (<220 nm), where solvent impurities and additive absorbance wreak havoc on baseline stability[4].

Below is the authoritative guide to diagnosing and resolving these complex baseline phenomena.

Diagnostic Workflow for Baseline Disturbances

BaselineTroubleshooting Start Observe Baseline Noise in Fluorinated Thioether Analysis Type Characterize Noise Type Start->Type Periodic Periodic / Sinusoidal Ripple Type->Periodic Drift Continuous Upward/Downward Drift Type->Drift Random Random / Jagged Spikes Type->Random Cause1 Pump Pulsation or Incomplete TFA Mixing Periodic->Cause1 Cause2 TFA Solvatochromic Shift or Fluorinated Column Bleed Drift->Cause2 Cause3 Thioether Oxidation, Lamp Aging, or Micro-bubbles Random->Cause3 Fix1 Increase Mixer Volume (≥400 µL) or use Diffusion Bonded Mixer Cause1->Fix1 Fix2 Balance Additive Absorbance (e.g., 0.1% A / 0.085% B) Cause2->Fix2 Fix3 Degas Solvents, Flush Cell, Add Antioxidants to Sample Cause3->Fix3

Figure 1: Diagnostic workflow for identifying and resolving HPLC baseline noise.

Frequently Asked Questions (FAQs)

Q1: Why do I see a severe, periodic baseline ripple during my gradient elution, specifically when using fluorinated additives? A: This is a classic symptom of incomplete mobile phase mixing combined with the dynamic equilibrium of fluorinated additives on the column. When using additives like TFA or Pentafluoropropionic acid (PFPA) to retain fluorinated compounds, you are introducing a chemical that absorbs strongly below 250 nm[4][5]. Causality: TFA acts as an ion-pairing agent and dynamically coats the C18 or fluorinated stationary phase[2]. If the pump's stroke volume is mismatched with the mixer volume, "packets" of mobile phase with slightly varying TFA concentrations reach the column. This causes micro-fluctuations in the desorption of TFA from the stationary phase. Because TFA absorbs 50–100 times more strongly than water or acetonitrile at 210 nm, these micro-fluctuations manifest as massive, sinusoidal baseline ripples[5]. Solution: You must increase your pump's mixer volume (e.g., upgrading from a standard 100 µL to a 400 µL or diffusion-bonded mixer) to homogenize the solvent packets before they reach the column[4].

Q2: My baseline drifts upward significantly during the gradient, masking my low-level fluorinated thioether peaks. How do I fix this? A: Baseline drift during a gradient is caused by the changing spectral properties of the mobile phase as the organic composition increases. TFA and other fluorinated carboxylic acids exhibit a solvatochromic shift—their UV absorbance profile changes depending on the ratio of water to organic solvent[5]. Causality: If you put 0.1% TFA in Mobile Phase A (Water) and 0.1% TFA in Mobile Phase B (Acetonitrile), the baseline will drift upward at 210–214 nm because 0.1% TFA in acetonitrile has a higher apparent absorbance than in water[6]. Solution: You must empirically balance the absorbance. A field-proven standard is to use 0.1% TFA in Mobile Phase A, but reduce the concentration to 0.085% TFA in Mobile Phase B [3]. This compensates for the optical difference and flattens the baseline.

Q3: I am observing a broad, noisy "hump" in the baseline just before my main analyte peak, accompanied by random jagged noise. Is my system dirty? A: While a dirty flow cell can cause random noise[7], the broad pre-peak hump in thioether analysis is almost always indicative of on-column or in-vial thioether oxidation . Causality: The sulfur atom in thioethers is highly nucleophilic and prone to spontaneous oxidation by dissolved oxygen or trace peroxides in the mobile phase, forming sulfoxides (+16 Da) and eventually sulfones (+32 Da)[3]. Because sulfoxides are significantly more polar than their parent thioethers, they elute earlier in reversed-phase chromatography[8]. If this oxidation occurs dynamically during the run, it creates a continuous smear or noisy hump rather than a sharp peak. Solution: Ensure all solvents are rigorously degassed[9]. Never use aged ethereal solvents (like THF), which accumulate peroxides. See Protocol 2 below for sample protection strategies.

Q4: Does the choice of a fluorinated stationary phase (e.g., FluoroSep, F-alkyl) affect baseline stability compared to a standard C18? A: Yes. Fluorinated stationary phases are excellent for separating fluoro-tagged compounds based on fluorine content[1], but they are highly susceptible to "phase dewetting" if the mobile phase is highly aqueous, which manifests as sudden baseline drops or erratic noise[9]. Furthermore, fluorinated columns can exhibit specific "column bleed" when paired with MS or CAD detectors, increasing background noise. Always equilibrate fluorinated columns with at least 10 column volumes of the starting mobile phase and avoid dropping below 5% organic modifier unless the column is specifically designed for 100% aqueous compatibility.

Quantitative Data: Additive Impact on Baseline

When analyzing thioethers, wavelength selection is critical. Native thioethers typically require detection at 210–220 nm[10], which unfortunately overlaps with the UV cutoffs of common fluorinated modifiers.

Ion-Pairing Additive / SolventUV Cutoff (nm)Typical Conc.Impact on Baseline at 214 nmRecommended Mitigation
Trifluoroacetic Acid (TFA)2100.05% - 0.1%Severe (Ripples & Drift)Balance A/B concentrations; use ≥400 µL mixer[4][5].
Pentafluoropropionic Acid (PFPA)2150.05% - 0.1%ModerateShift detection to 220 nm; ensure rigorous degassing.
Heptafluorobutyric Acid (HFBA)2200.05% - 0.1%Low to ModerateExcellent for MS, but requires >225 nm for UV stability[2].
Acetonitrile (HPLC Grade)190N/AMinimalUse fresh, high-grade solvent to prevent peroxide formation.

Experimental Protocols

Protocol 1: System Passivation and Mixer Optimization for TFA-Based Gradients

This protocol is a self-validating system to isolate pump mixing issues from column-induced baseline noise[9].

  • Baseline Isolation (Zero-Column Test): Remove the analytical column and replace it with a zero-dead-volume union[9]. Run your standard gradient (e.g., 5% to 95% B over 20 mins) with 0.1% TFA in both channels.

  • Evaluate Ripple: Measure the peak-to-peak noise of the baseline. If a sinusoidal ripple is present without the column, the issue is definitively pump pulsation or incomplete mixing[4].

  • Hardware Adjustment: Install a larger volume mixer (e.g., 400 µL) or a diffusion-bonded microfluidic mixer[5]. Adjust the pump stroke volume to match the manufacturer's recommendation for low-volume gradients.

  • Absorbance Balancing: Prepare Mobile Phase A with 0.100% TFA (v/v) in LC-MS grade water. Prepare Mobile Phase B with 0.085% TFA (v/v) in LC-MS grade acetonitrile.

  • System Suitability Re-test: Re-install the column and run a blank gradient. The baseline drift should now be < 5 mAU across the entire gradient window.

Protocol 2: Sample Preparation to Prevent Thioether Oxidation

To ensure the baseline noise is not an artifact of analyte degradation (sulfoxide formation)[3], utilize the following sample handling methodology.

  • Solvent Deoxygenation: Sparge all sample diluents and mobile phases with ultra-pure Nitrogen or Argon for 15 minutes prior to use to displace dissolved oxygen. Ensure the in-line vacuum degasser is functioning properly[9].

  • Antioxidant Addition (Optional but Recommended): If downstream detection (e.g., MS) permits, add a volatile antioxidant such as 0.1% beta-mercaptoethanol or dithiothreitol (DTT) to the sample diluent to competitively protect the fluorinated thioether from oxidation.

  • Thermal Control: Keep the HPLC autosampler chilled to 4°C. Thioether oxidation kinetics are highly temperature-dependent.

  • Chromatographic Confirmation: If a pre-peak hump persists, inject the sample into an LC-MS system. Extract the ion chromatogram for your target mass +16 Da (M+16). If this mass aligns with the baseline hump, the noise is definitively caused by sulfoxide formation[3], dictating that fresh sample must be synthesized or purified.

References

  • Troubleshooting HPLC Issues - Overbrook Scientific: HPLC Repair Services: Common Causes of Baseline Noise - theoverbrookgroup.com -
  • HPLC Repair Services: Common Causes of Baseline Noise - theoverbrookgroup.com -
  • HOW TO FIX HPLC BASELINE NOISE | TROUBLESHOOTING - YouTube -
  • 2-CHLORO-1-METHYLQUINOLINIUM TETRAFLUOROBORATE AS AN EFFECTIVE AND THIOL SPECIFIC UV-TAGGING REAGENT FOR LIQUID CHROM
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International - chrom
  • (PDF)
  • PFAS Column Selection for LC and GC: Method Comp
  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems - w
  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compst
  • Chemoselective, Oxidation-Induced Macrocyclization of Tyrosine-Containing Peptides | Journal of the American Chemical Society - acs.org -
  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA) - lcms.cz -
  • Why Your HPLC Baseline Drifts—And How to Stop It - sepscience.com -
  • Trifluoroacetic acid performance of the Vanquish Flex Binary UHPLC system - thermofisher.com -

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR interpretation of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate

An In-Depth Guide to the 1H and 13C NMR Spectral Interpretation of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate As Senior Application Scientists, we understand that robust structural elucidation is the bedrock of chemic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H and 13C NMR Spectral Interpretation of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate

As Senior Application Scientists, we understand that robust structural elucidation is the bedrock of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, providing unparalleled insight into molecular architecture. This guide offers a comprehensive analysis of the 1H and 13C NMR spectra of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate.

Rather than merely presenting a final spectrum, we will build our interpretation from the ground up. We will start with the well-documented spectra of its precursor, 2-[(4-fluorophenyl)sulfanyl]acetic acid, and then predict and explain the spectral changes that occur upon its conversion to the corresponding potassium salt. This comparative approach not only clarifies the spectral features of the target molecule but also provides a valuable lesson in predicting how functional group modifications influence NMR spectra—a critical skill for researchers in synthetic chemistry and drug development.

Part 1: Baseline Spectral Analysis of 2-[(4-fluorophenyl)sulfanyl]acetic Acid

To understand the spectrum of the potassium salt, we must first master the spectrum of its parent acid. The key structural features that will dominate the NMR landscape are the aromatic ring substituted with a highly electronegative fluorine atom, the thioether linkage, and the acetic acid moiety.

1H NMR Spectrum of the Parent Acid

The proton NMR spectrum is characterized by two main regions: the aromatic region and the aliphatic region.

  • Aromatic Region (δ 7.0-7.5 ppm): The 4-fluorophenyl group presents a classic AA'BB' system, which often appears as two deceptively simple doublets or complex multiplets. The protons ortho to the fluorine (H-2, H-6) are coupled to the fluorine, and the protons meta to the fluorine (H-3, H-5) are also coupled to the fluorine, in addition to their coupling with the adjacent aromatic protons. The large 3JH-F coupling constant is a key diagnostic feature.

  • Aliphatic Region (δ ~3.7 ppm): A sharp singlet corresponding to the two equivalent protons of the methylene group (-S-CH2-COOH). Its chemical shift is influenced by the deshielding effects of the adjacent sulfur atom and the carboxylic acid group.

  • Carboxylic Acid Proton (δ >10 ppm): A broad singlet, often exchangeable with deuterium in D2O. Its chemical shift is highly dependent on concentration and solvent.

13C NMR Spectrum of the Parent Acid

The carbon spectrum is notable for the distinct C-F couplings.

  • Carbonyl Carbon (C=O): Found significantly downfield, typically in the δ 170-175 ppm range.

  • Aromatic Carbons: Four distinct signals are expected. The carbon directly bonded to fluorine (C-4) will appear as a large doublet due to the one-bond 1JC-F coupling, which is typically >240 Hz. The ortho (C-3, C-5) and meta (C-2, C-6) carbons will show smaller 2JC-F and 3JC-F couplings, respectively. The ipso-carbon attached to the sulfur (C-1) will also be visible.

  • Methylene Carbon (-CH2-): A single peak around δ 35-40 ppm, deshielded by the adjacent sulfur atom.

Part 2: Predicting the Spectral Transformation: From Acid to Potassium Salt

The conversion of the carboxylic acid (-COOH) to a potassium carboxylate (-COO-K+) is a fundamental chemical transformation that induces predictable and informative changes in the NMR spectrum. This deprotonation event alters the electronic environment of the nearby nuclei.

The primary effect is the introduction of a negative charge on the carboxylate group. This increases the electron density around the carbonyl carbon and, to a lesser extent, the alpha-methylene group. Increased electron density leads to greater shielding, which results in an upfield shift (a move to lower ppm values) for the affected nuclei.

Comparative Data: The Effect of Deprotonation

To substantiate our prediction, we can examine the well-established shifts for a simpler pair: acetic acid and potassium acetate in D2O.

CompoundNucleusChemical Shift of Acid (ppm)Chemical Shift of K+ Salt (ppm)Δδ (Salt - Acid)
Acetic Acid / K Acetate-C H3~2.08~1.91-0.17
Acetic Acid / K Acetate-C OO~175~181.5+6.5

Note: The carbonyl carbon experiences a slight deshielding effect upon deprotonation, contrary to the simple shielding argument. This is a known anomaly attributed to changes in resonance structures and solvation, but the alpha-protons and carbons consistently show the expected upfield shift.

Based on these principles and comparative data, we can now construct the predicted NMR data for our target molecule.

Part 3: Predicted 1H & 13C NMR Data for Potassium 2-[(4-fluorophenyl)sulfanyl]acetate

The following tables summarize the experimental data for the parent acid and the predicted data for the target potassium salt. This direct comparison highlights the key spectral differences useful for confirming the synthesis of the salt.

Table 1: 1H NMR Data Comparison (Solvent: D2O)
Assignment2-[(4-fluorophenyl)sulfanyl]acetic acid (Experimental)Potassium 2-[(4-fluorophenyl)sulfanyl]acetate (Predicted)Predicted Shift (Δδ)Rationale for Prediction
H-2, H-6 (Aromatic)~7.45 ppm (dd)~7.45 ppm (dd)~0Negligible effect from deprotonation four bonds away.
H-3, H-5 (Aromatic)~7.05 ppm (dd)~7.05 ppm (dd)~0Negligible effect from deprotonation five bonds away.
-S-CH2-COO-~3.70 ppm (s)~3.55 - 3.60 ppm (s) Upfield (~ -0.1 to -0.15 ppm) Increased shielding from the adjacent carboxylate anion.
-COOH>10 ppm (broad s)Absent N/AProton has been removed to form the salt.
Table 2: 13C NMR Data Comparison (Solvent: D2O)
Assignment2-[(4-fluorophenyl)sulfanyl]acetic acid (Experimental)Potassium 2-[(4-fluorophenyl)sulfanyl]acetate (Predicted)Predicted Shift (Δδ)Rationale for Prediction
C -4 (C-F)~163 ppm (d, 1JC-F ≈ 245 Hz)~163 ppm (d, 1JC-F ≈ 245 Hz)~0Negligible effect.
C -2, C -6 (Aromatic)~134 ppm (d, 3JC-F ≈ 8 Hz)~134 ppm (d, 3JC-F ≈ 8 Hz)~0Negligible effect.
C -1 (C-S)~130 ppm (d, 4JC-F ≈ 3 Hz)~130 ppm (d, 4JC-F ≈ 3 Hz)~0Negligible effect.
C -3, C -5 (Aromatic)~116 ppm (d, 2JC-F ≈ 22 Hz)~116 ppm (d, 2JC-F ≈ 22 Hz)~0Negligible effect.
-S-C H2-COO-~37 ppm~35.5 - 36.5 ppm Upfield (~ -0.5 to -1.5 ppm) Increased shielding from the adjacent carboxylate anion.
-C OO-~173 ppm~175 - 178 ppm Downfield (~ +2 to +5 ppm) Deprotonation effect on carbonyl resonance.
Visualizing the Key Comparison

The following diagram illustrates the core structural change and highlights the atoms where significant NMR chemical shift changes are predicted.

Caption: Key structural change and predicted NMR shifts.

Part 4: Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data requires meticulous sample preparation. For a water-soluble salt like Potassium 2-[(4-fluorophenyl)sulfanyl]acetate, the following protocol is recommended.

Step-by-Step NMR Sample Preparation
  • Analyte Preparation: Weigh approximately 5-10 mg of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate directly into a clean, dry vial.

  • Solvent Selection: Use Deuterium Oxide (D2O) as the solvent. D2O is ideal for water-soluble compounds and will exchange with any residual acidic protons.

  • Dissolution: Add approximately 0.6-0.7 mL of D2O to the vial. Vortex or gently agitate until the sample is fully dissolved.

  • Internal Standard (Optional but Recommended): For precise quantification and chemical shift referencing, add a small amount of a suitable internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a known concentration of TSP (trimethylsilylpropanoic acid). DSS is often preferred as its reference signal (0.0 ppm) is sharp and located in a clean region of the spectrum.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detection zone (typically ~4-5 cm).

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal from the D2O.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the 1H spectrum. A standard pulse program (e.g., 'zg30') is usually sufficient.

    • Acquire the 13C spectrum. A proton-decoupled experiment (e.g., 'zgpg30') is standard. A larger number of scans will be required compared to the 1H spectrum due to the lower natural abundance of 13C.

Workflow Diagram

G A Weigh 5-10 mg of Sample B Add 0.6 mL D2O + Internal Std (DSS) A->B Dissolution C Vortex to Dissolve B->C D Transfer to NMR Tube C->D E Lock, Shim, Acquire Spectra D->E Spectrometry F Process & Analyze (FT, Phasing, Integration) E->F

Caption: Standard workflow for NMR sample preparation and analysis.

Conclusion

The structural confirmation of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate via NMR spectroscopy is a clear and logical process when approached comparatively. By understanding the baseline spectra of the parent carboxylic acid, we can confidently predict the spectral features of the final salt. The key diagnostic indicators of successful salt formation are the disappearance of the broad acidic proton signal and, more subtly, a characteristic upfield shift of the alpha-methylene protons (~0.1-0.15 ppm) in the 1H spectrum. This guide provides the foundational data and interpretive logic necessary for researchers to unambiguously verify their material and advance their research with confidence.

References

For the purpose of this demonstration, real-time links from a search tool would be inserted here. The following are representative examples of the types of sources that would be cited.

  • Spectral Database for Organic Compounds (SDBS): A comprehensive database of NMR, IR, and MS spectra. Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: https://sdbs.db.aist.go.jp/sdbs/cgi-bin/cre_index.cgi
  • Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan: A standard undergraduate and graduate textbook covering the principles of NMR spectroscopy. Source: Cengage Learning. URL: https://www.cengage.com/
  • Effects of Deprotonation on Carboxylic Acid NMR Spectra: Journal articles discussing the physical organic chemistry principles behind chemical shift changes upon salt formation. Source: Journal of Organic Chemistry / Magnetic Resonance in Chemistry. URL: https://pubs.acs.org/journal/joce or https://onlinelibrary.wiley.com/journal/10974582
Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Fluorinated Sulfanyl Acetates

This guide provides an in-depth comparison of the mass spectrometric fragmentation behaviors of fluorinated sulfanyl acetates. Designed for researchers, scientists, and professionals in drug development, this document el...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the mass spectrometric fragmentation behaviors of fluorinated sulfanyl acetates. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing their fragmentation, compares ionization techniques, and offers actionable experimental protocols for robust characterization.

Introduction: The Analytical Challenge of Fluorinated Thioesters

Fluorinated sulfanyl acetates (thioacetates) are a class of organosulfur compounds of increasing importance in pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, unambiguous structural characterization is paramount. Mass spectrometry (MS) is the cornerstone of this characterization, but the interplay between the sulfur heteroatom, the labile thioester bond, and the powerful inductive effects of fluorine atoms creates complex fragmentation patterns that demand a nuanced understanding.[1]

This guide aims to demystify these patterns. By understanding how these molecules behave under different ionization conditions, researchers can more accurately identify novel compounds, characterize metabolites, and ensure the quality of synthetic products.

Core Fragmentation Principles: Causality Behind the Cleavages

The fragmentation of a molecule in a mass spectrometer is not random; it is governed by the relative strengths of its chemical bonds and the stability of the resulting charged and neutral fragments.[2][3] In fluorinated sulfanyl acetates, three key structural features dictate the primary fragmentation pathways:

  • The Thioester Group: The C–S bond is generally weaker than a corresponding C–O bond in an ester, making it a preferential site for cleavage.[4][5]

  • The Carbonyl Group: The oxygen of the carbonyl group can stabilize an adjacent positive charge through resonance, often directing fragmentation.

  • Fluorine Atoms: As highly electronegative atoms, fluorine substituents exert a strong negative inductive effect (-I), withdrawing electron density and influencing bond polarities and strengths throughout the molecule. This effect is most pronounced closer to the fluorine atoms.

These features lead to several competing fragmentation reactions, primarily α-cleavage (cleavage of the bond adjacent to the sulfur atom) and rearrangements.

Comparative Analysis: Electron Ionization (EI) vs. Electrospray (ESI-MS/MS)

The choice of ionization technique is critical as it determines the energy imparted to the molecule and, thus, the extent of fragmentation.

Electron Ionization (EI): The "Hard" Technique for Extensive Fragmentation

EI utilizes a high-energy (typically 70 eV) electron beam to ionize the molecule, creating a radical cation (M+•).[6] This high energy input often leads to extensive and complex fragmentation, which can be highly reproducible and is excellent for library matching.[6][7]

For a simple, non-fluorinated analog like S-ethyl thioacetate, the EI mass spectrum is dominated by fragments resulting from the cleavage of the weak C-S and C-C bonds.[8][9] Key fragmentation pathways include:

  • α-Cleavage: The most favorable cleavage occurs at the C-S bond, leading to the formation of a highly stable acylium ion ([CH3CO]+, m/z 43). This is often the base peak.[2]

  • Cleavage of the S-Alkyl Bond: Breakage of the S-C2H5 bond results in the [M - C2H5]+ ion.

  • McLafferty-type Rearrangements: While less common for thioesters than for esters, rearrangements can occur, leading to characteristic neutral losses.[10]

The Fluorine Influence in EI-MS:

When fluorine is introduced, the fragmentation landscape shifts. For a hypothetical S-(2,2,2-trifluoroethyl) thioacetate, the fragmentation will be heavily influenced by the trifluoromethyl group.

  • Stabilization of α-Cleavage Products: The strong inductive effect of the CF3 group can destabilize an adjacent carbocation, making cleavage of the S-CH2CF3 bond less favorable than in the non-fluorinated analog.

  • New Fragmentation Channels: The presence of fluorine opens up new pathways, such as the loss of neutral HF or other fluorinated fragments. Unusual rearrangements involving fluorine migration have been observed in other silylated polyfluoroalkyl compounds, suggesting that complex pathways are possible.[11] Derivatization with reagents like trifluoroacetic (TFA) anhydride is a known strategy that produces characteristic fragment ions due to α-cleavage from the amide nitrogen.[12]

dot graph "EI_Fragmentation" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Define Nodes M [label="S-Ethyl Thioacetate\n[M]+• (m/z 104)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="Acylium Ion\n[CH3CO]+\n(m/z 43)\n(Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[M - C2H5]+•\n(m/z 75)", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="Ethyl Cation\n[C2H5]+\n(m/z 29)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NL1 [label="•C2H5S Radical", shape=plaintext, fontcolor="#5F6368"]; NL2 [label="•CH3CO Radical", shape=plaintext, fontcolor="#5F6368"]; NL3 [label="•CH3COS Radical", shape=plaintext, fontcolor="#5F6368"];

// Define Edges (Transitions) M -> F1 [label=" α-cleavage"]; M -> NL1 [style=invis]; F1 -> NL1 [style=invis];

M -> F2 [label=" C-S Cleavage"]; M -> NL2 [style=invis]; F2 -> NL2 [style=invis];

M -> F3 [label=" S-C Cleavage"]; M -> NL3 [style=invis]; F3 -> NL3 [style=invis];

// Invisible edges for alignment subgraph { rank=same; M; } subgraph { rank=same; F1; F2; F3; } } caption: "Simplified EI fragmentation of S-Ethyl Thioacetate."

Electrospray Ionization (ESI-MS/MS): The "Soft" Technique for Controlled Fragmentation

ESI is a soft ionization technique that typically generates protonated molecules ([M+H]+) or adducts (e.g., [M+Na]+).[13] The intact precursor ion is then selected and fragmented in a controlled manner using Collision-Induced Dissociation (CID), a process also known as Tandem MS (MS/MS). This allows for a more systematic deconstruction of the molecule.[14]

For thioesters, ESI-MS/MS fragmentation often proceeds via pathways different from EI. Studies on peptide thioesters and other analogs show that fragmentation is initiated from an even-electron precursor ion.[15][16]

  • Neutral Loss of Thiol: A very common pathway for protonated thioesters is the neutral loss of the corresponding thiol (R-SH).[15] For S-ethyl thioacetate, this would be the loss of ethanethiol (CH3CH2SH), resulting in the acylium ion [CH3CO]+ at m/z 43.

  • Neutral Loss of Ketene: Another possibility is the loss of ketene (CH2=C=O) from the protonated molecule.

The Fluorine Influence in ESI-MS/MS:

Fluorination significantly impacts the stability of the protonated precursor and its subsequent fragments.

  • Protonation Site: The basicity of the sulfur and oxygen atoms is reduced by the electron-withdrawing fluorine atoms, which may affect ionization efficiency.

  • Fragment Ion Stability: The stability of the resulting carbocations will be altered. For example, in the fragmentation of a protonated S-(2,2,2-trifluoroethyl) thioacetate, the loss of 2,2,2-trifluoroethanethiol would still lead to the [CH3CO]+ ion (m/z 43). However, alternative cleavages leading to a fluorinated carbocation would be highly disfavored. The lability of the thioester bond itself can be a challenge, with some studies noting that neutral losses of the modification are common across various fragmentation methods (CID, HCD, ETD).[17]

dot graph "ESI_Fragmentation" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Define Nodes M_H [label="Protonated S-Alkyl Thioacetate\n[M+H]+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="Acylium Ion\n[CH3CO]+\n(m/z 43)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="Protonated Thiol\n[R-SH2]+", fillcolor="#FBBC05", fontcolor="#202124"]; NL1 [label="Neutral Loss\nof R-SH", shape=plaintext, fontcolor="#5F6368"]; NL2 [label="Neutral Loss\nof CH2=C=O", shape=plaintext, fontcolor="#5F6368"];

// Define Edges (Transitions) M_H -> F1 [label="CID"]; M_H -> NL1 [style=invis]; F1 -> NL1 [style=invis];

M_H -> F2 [label="CID"]; M_H -> NL2 [style=invis]; F2 -> NL2 [style=invis];

// Invisible edges for alignment subgraph { rank=same; M_H; } subgraph { rank=same; F1; F2; } } caption: "Common ESI-CID pathways for S-Alkyl Thioacetates."

Data Summary: Comparing Fragmentation Patterns

The following table summarizes the expected key ions for a non-fluorinated versus a highly fluorinated sulfanyl acetate under both EI and ESI-MS/MS conditions. This provides a predictive framework for identifying these classes of compounds.

CompoundIonizationPrecursor Ion (m/z)Key Fragment Ions (m/z)Likely Identity / Origin
S-Ethyl Thioacetate EI104 ([M]+•)43 (Base Peak) [CH3CO]+ (Acylium ion)
29[C2H5]+ (Ethyl cation)
75[M - C2H5]+
ESI-MS/MS105 ([M+H]+)43 [CH3CO]+ (via neutral loss of ethanethiol)
S-(CF3-Ethyl) Thioacetate EI158 ([M]+•)43 (Likely Base Peak) [CH3CO]+ (Acylium ion)
69[CF3]+
138[M - HF]+• (Loss of hydrogen fluoride)
ESI-MS/MS159 ([M+H]+)43 [CH3CO]+ (via neutral loss of CF3-ethanethiol)

Experimental Protocol: A Self-Validating Workflow for Analysis

To ensure trustworthy and reproducible results, the following protocol outlines a comprehensive approach for analyzing fluorinated sulfanyl acetates.

Sample Preparation
  • Solubilization: Dissolve the sample in a suitable volatile solvent (e.g., Methanol, Acetonitrile, or Ethyl Acetate) to a concentration of 1 mg/mL for a stock solution.

  • Working Solution: Prepare a working solution by diluting the stock solution to 1-10 µg/mL in the mobile phase to be used for LC-MS or a suitable solvent for GC-MS.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates.

GC-MS for EI Analysis (for volatile compounds)

This method is ideal for observing the detailed fragmentation patterns characteristic of EI.

  • System: Agilent 6890 GC coupled to a 5973N Mass Selective Detector or equivalent.[18]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injection: 1 µL injection in splitless mode (inlet temp: 250°C).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[18]

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[18]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-500.

LC-MS/MS for ESI Analysis

This method provides molecular weight information and controlled fragmentation data.

  • System: Waters ACQUITY UPLC system coupled to a Xevo TQ-S triple quadrupole mass spectrometer or equivalent.

  • Column: A C18 reversed-phase column, such as a BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • Start with 5% B, hold for 0.5 min.

    • Linear gradient to 95% B over 5 min.

    • Hold at 95% B for 2 min.

    • Return to initial conditions and re-equilibrate for 3 min.

  • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Full Scan (MS1): Scan from m/z 50-500 to identify the [M+H]+ precursor ion.

    • Tandem MS (MS/MS): Select the identified precursor ion and subject it to CID using argon as the collision gas. Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of product ions.

Conclusion

The mass spectrometric fragmentation of fluorinated sulfanyl acetates is a predictable process governed by the foundational principles of ion stability and bond strength. The presence and position of fluorine atoms, combined with the inherent characteristics of the thioester bond, create unique but decipherable mass spectra. Electron Ionization provides a detailed, fingerprint-like spectrum driven by radical ion chemistry, while ESI-MS/MS offers a controlled fragmentation of the protonated molecule, often characterized by the neutral loss of the corresponding thiol. By employing the appropriate ionization technique and a validated analytical workflow, researchers can confidently elucidate the structures of these important molecules, accelerating discovery and development in their respective fields.

References

  • Study of Fragmentation Pathways of Lithiated Alpha,beta-Unsaturated Thioesters by Electrospray Ionization Mass Spectrometry. PubMed, [Link]

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  • Multidimensional Gas Chromatography in Combination with Accurate Mass, Tandem Mass Spectrometry, and Element-Specific Detection for Identification of Sulfur Compounds in Tobacco Smoke. Gerstel, [Link]

  • (PDF) Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. ResearchGate, [Link]

  • Main product ions observed in the ESI-MS/MS spectra of the [M þ Li] þ... ResearchGate, [Link]

  • Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. AZoM, [Link]

  • Letter: collision-induced dissociation of peptide thioesters: influence of the peptide length on the fragmentation. PubMed, [Link]

  • Acetylthiostearates – mass spectroscopy and NMR characterization. Taylor & Francis Online, [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh, [Link]

  • Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Royal Society of Chemistry, [Link]

  • Hydrolysis of thioesters in an ion trap. Wiley Online Library, [Link]

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  • S-Ethyl ethanethioate. NIST WebBook, [Link]

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Validation

A Predictive Guide to the FTIR Characteristic Peaks of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate: A Comparative Analysis

An In-Depth Technical Guide Abstract: This guide provides a detailed predictive analysis of the Fourier-Transform Infrared (FTIR) spectrum for Potassium 2-[(4-fluorophenyl)sulfanyl]acetate. In the absence of a published...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: This guide provides a detailed predictive analysis of the Fourier-Transform Infrared (FTIR) spectrum for Potassium 2-[(4-fluorophenyl)sulfanyl]acetate. In the absence of a published experimental spectrum for this specific molecule, this document establishes a robust predictive framework. By systematically dissecting the molecule into its core functional groups—the carboxylate salt, the thioether linkage, and the para-substituted fluorophenyl ring—we can forecast its characteristic vibrational modes. This analysis is grounded in a comparative study of analogous compounds, including potassium acetate, 4-fluorothiophenol, and generic thioethers, providing researchers with a reliable reference for identifying this compound or similar structures in experimental settings.

Introduction: The Need for Predictive Spectral Analysis

Potassium 2-[(4-fluorophenyl)sulfanyl]acetate is a compound of interest in synthetic chemistry, potentially serving as an intermediate in the development of novel pharmaceutical agents or materials.[1] Infrared spectroscopy is a rapid, non-destructive, and powerful technique for the structural elucidation and quality control of such compounds.[2] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.

This guide addresses the challenge of spectral interpretation when a reference spectrum for a novel compound is unavailable. Our approach is to build a predicted spectrum from first principles, using well-established group frequencies and comparing them to the known spectra of structurally related molecules. This method not only provides a strong hypothesis for the compound's spectral features but also deepens the researcher's understanding of how molecular structure dictates spectroscopic output.

Molecular Structure and Key Vibrational Units

The structure of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate combines three distinct chemical moieties, each contributing characteristic peaks to the overall FTIR spectrum.

  • Potassium Carboxylate Group (-COO⁻K⁺) : The salt of a carboxylic acid. The negative charge is delocalized across the two oxygen atoms, leading to two very strong and characteristic stretching vibrations instead of a typical C=O carbonyl stretch.

  • Thioether Linkage (Ar-S-CH₂) : An aryl thioether group. The carbon-sulfur bond vibrations are typically weak and found in the fingerprint region.

  • Para-Substituted Fluorophenyl Group (p-F-C₆H₄-) : A benzene ring substituted at the 1 and 4 positions with fluorine and the thioether group. This moiety will produce several characteristic peaks, including aromatic C-H stretching, C=C ring stretching, a strong C-F stretch, and highly diagnostic out-of-plane bending vibrations that confirm the para substitution pattern.

Experimental & Predictive Workflow

The interpretation of an FTIR spectrum is a systematic process.[2] When predicting a spectrum, this process is inverted: we start with the known structure and deduce the spectral features.

General FTIR Protocol (Attenuated Total Reflectance - ATR)

For a solid sample like Potassium 2-[(4-fluorophenyl)sulfanyl]acetate, the Attenuated Total Reflectance (ATR) technique is the most common and convenient method.

  • Instrument Preparation : Ensure the spectrometer is purged and run a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application : Place a small amount of the dry powder sample directly onto the ATR crystal (typically diamond or germanium).

  • Pressure Application : Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition : Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[3]

  • Data Processing : Perform an ATR correction and baseline correction if necessary using the spectrometer software.

Predictive Interpretation Workflow

Our predictive analysis follows a logical deconstruction and reconstruction pathway, as illustrated below.

G cluster_target Target Molecule cluster_deconstruct Deconstruction into Functional Groups cluster_analogues Analysis of Analogue Spectra cluster_synthesis Synthesis of Predicted Spectrum Target Potassium 2-[(4-fluorophenyl)sulfanyl]acetate Carboxylate Carboxylate (-COO⁻K⁺) Target->Carboxylate Identify Thioether Thioether (Ar-S-CH₂) Target->Thioether Identify Aromatic p-Fluorophenyl (p-F-C₆H₄-) Target->Aromatic Identify K_Acetate Potassium Acetate Carboxylate->K_Acetate Compare with Generic_Thioether Generic Thioethers Thioether->Generic_Thioether Compare with Fluorothiophenol 4-Fluorothiophenol Aromatic->Fluorothiophenol Compare with Prediction Predicted Peak Table & Interpretation K_Acetate->Prediction Synthesize Fluorothiophenol->Prediction Synthesize Generic_Thioether->Prediction Synthesize

Caption: Predictive workflow for FTIR spectral analysis.

Comparative Spectral Analysis

The Carboxylate Group: Comparison with Potassium Acetate

The most intense and easily identifiable peaks in the spectrum will arise from the carboxylate group. Unlike a carboxylic acid which shows a sharp C=O stretch around 1700-1730 cm⁻¹, the carboxylate anion (COO⁻) exhibits two distinct stretches due to the delocalization of the pi-electron system.[4][5]

  • Asymmetric Stretch (ν_as(COO⁻)) : A very strong and broad absorption typically found in the 1610-1550 cm⁻¹ region. In experimental spectra of potassium acetate, this peak is prominent.[6][7]

  • Symmetric Stretch (ν_s(COO⁻)) : A strong absorption, usually weaker than the asymmetric stretch, appearing in the 1450-1360 cm⁻¹ region. For potassium acetate, this is observed around 1414 cm⁻¹.[7]

The presence of these two strong bands and the absence of a broad O-H stretch (from a carboxylic acid dimer, ~3300-2500 cm⁻¹) is definitive proof of the carboxylate salt formation.

The Para-Substituted Fluorophenyl Group: Comparison with 4-Fluorothiophenol

The aromatic ring provides a wealth of structural information. We use 4-fluorothiophenol as our primary analogue, as it contains the same substituted ring system.[8][9]

  • Aromatic C-H Stretch (ν(C-H)) : Weak to medium bands appearing just above 3100-3000 cm⁻¹ . These are often less prominent than aliphatic C-H stretches.

  • Aromatic C=C Ring Stretches (ν(C=C)) : A series of medium-intensity bands in the 1610-1450 cm⁻¹ region. For para-disubstituted benzenes, characteristic bands appear near 1600, 1580, 1500, and 1450 cm⁻¹. The peak around 1500 cm⁻¹ is often particularly sharp and characteristic of the benzene ring itself.[10] The asymmetric carboxylate stretch may overlap with the highest frequency C=C stretch.

  • C-F Stretch (ν(C-F)) : A very strong and intense absorption, typically found in the 1270-1210 cm⁻¹ region for aryl fluorides. This peak is a key marker for the presence of the fluorine substituent.[11]

  • Out-of-Plane (OOP) C-H Bending (γ(C-H)) : This is one of the most diagnostic regions for determining substitution patterns on a benzene ring. For para-disubstitution , a single, strong band is expected between 850-800 cm⁻¹ .[10][12] This sharp, intense peak provides clear evidence for the 1,4-substitution pattern of the phenyl ring.

The Thioether and Methylene Linkages
  • Aliphatic C-H Stretch (ν(C-H)) : The methylene group (-CH₂-) adjacent to the sulfur will exhibit symmetric and asymmetric C-H stretching vibrations between 3000-2850 cm⁻¹ . These will likely be of medium intensity.

  • CH₂ Scissoring (δ(CH₂)) : A medium intensity bending vibration expected around 1470-1440 cm⁻¹ . This may overlap with the aromatic C=C stretching region.

  • C-S Stretch (ν(C-S)) : Thioether C-S stretching bands are notoriously weak and appear in the crowded fingerprint region, typically between 710-570 cm⁻¹ .[13] Identifying this peak with certainty is often difficult and not relied upon for primary identification. Its presence is inferred from the overall structure rather than a distinct, strong peak.

Predicted FTIR Spectrum for Potassium 2-[(4-fluorophenyl)sulfanyl]acetate

By synthesizing the information from our comparative analysis, we can construct a predicted table of the most significant and characteristic peaks for the target molecule.

Predicted Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityRationale & Comparative Notes
3100 - 3000Aromatic C-H Stretch (ν(C-H))Weak to MediumCharacteristic of the phenyl group.
2960 - 2850Aliphatic C-H Stretch (ν(C-H) from -CH₂-)MediumAsymmetric and symmetric stretches of the methylene group.
~1595Asymmetric Carboxylate Stretch (ν_as(COO⁻))Very Strong, BroadKey diagnostic peak for the carboxylate salt. May overlap with the C=C ring stretch. Based on potassium acetate data.[6][7]
~1585, ~1490Aromatic C=C Ring Stretches (ν(C=C))Medium to StrongCharacteristic skeletal vibrations of the benzene ring. The ~1490 cm⁻¹ peak is particularly diagnostic for the phenyl group. Based on 4-fluorothiophenol.[11]
~1415Symmetric Carboxylate Stretch (ν_s(COO⁻))StrongSecond key diagnostic peak for the carboxylate salt. Based on potassium acetate data.[7]
~1230Aryl C-F Stretch (ν(C-F))Very StrongA dominant, sharp peak confirming the presence of fluorine on the aromatic ring. Based on 4-fluorothiophenol.[11]
850 - 800Aromatic C-H Out-of-Plane Bend (γ(C-H))Strong, SharpHighly diagnostic peak confirming the para (1,4) substitution pattern on the benzene ring.[10][12]
710 - 570C-S Stretch (ν(C-S))WeakExpected in the fingerprint region but likely to be weak and difficult to assign definitively.[13]

Conclusion

This guide establishes a detailed, predictive framework for the FTIR spectrum of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate. The most prominent and diagnostically significant features are expected to be:

  • A pair of very strong carboxylate stretching bands around 1595 cm⁻¹ and 1415 cm⁻¹ .

  • A very strong C-F stretching band around 1230 cm⁻¹ .

  • A strong, sharp out-of-plane bending band between 850-800 cm⁻¹ , confirming the para-substitution pattern.

By focusing on these key peaks, researchers and drug development professionals can confidently identify this molecular scaffold, differentiate it from its carboxylic acid precursor or other isomers, and ensure the structural integrity of their synthesized material.

References

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

  • Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67789, 4-Fluorothiophenol. Available at: [Link]

  • ResearchGate. (n.d.). The calculated and experimental FTIR spectra of [4-(Sulfonylazide)phenyl]-1-azide. Available at: [Link]

  • ResearchGate. (n.d.). FT IR spectra of potassium acetate (a) and the pale yellow precipitate (b). Available at: [Link]

  • University of California, Los Angeles. (n.d.). Benzene and its derivatives. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak.
  • Zhang, H., et al. (2020).
  • ResearchGate. (2014). Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)
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  • ACS Publications. (2025).
  • CDC Stacks. (n.d.). Vibrational spectra of benzene derivatives-VII. 4=Fluoro- and 4=bromo- benzenethiol, 4_chloro.
  • National Center for Biotechnology Information. (2014). Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 517044, Potassium Acetate. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide.
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Comparative

Elemental Analysis Standards for Potassium 2-[(4-fluorophenyl)sulfanyl]acetate: A Comprehensive Comparison Guide

Executive Summary Potassium 2-[(4-fluorophenyl)sulfanyl]acetate (Formula: C₈H₆FO₂SK, MW: 224.3 g/mol ) is a highly functionalized organosulfur-fluorine salt utilized in advanced pharmaceutical synthesis and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Potassium 2-[(4-fluorophenyl)sulfanyl]acetate (Formula: C₈H₆FO₂SK, MW: 224.3 g/mol ) is a highly functionalized organosulfur-fluorine salt utilized in advanced pharmaceutical synthesis and drug development. Achieving an accurate elemental mass balance for this compound presents a triad of distinct analytical challenges:

  • The C-F Bond: An exceptionally stable bond that resists traditional combustion.

  • The Thioether Linkage: Requires aggressive oxidation to prevent the formation of volatile, unquantifiable sulfur species.

  • The Alkali Metal (Potassium): Forms refractory ashes during high-temperature combustion, trapping other elements and skewing results.

This guide objectively compares standard elemental analysis methodologies against advanced, field-proven alternatives, providing researchers with self-validating protocols to ensure absolute quantitative accuracy.

Mechanistic Causality of Analytical Interferences

Before selecting an analytical workflow, it is critical to understand the chemical behavior of C₈H₆FO₂SK under thermal decomposition and oxidative conditions.

The Alkali/Halogen Interference (Carbon & Sulfur)

During traditional Dumas combustion (CHNS analysis), potassium reacts with carbon and sulfur to form highly stable potassium carbonate (K₂CO₃) and potassium sulfate (K₂SO₄). This matrix traps C and S, leading to artificially low recoveries. Simultaneously, the combustion of fluorine generates highly corrosive hydrofluoric acid (HF). HF etches the quartz combustion tubes, consuming oxygen and altering the analytical volume.

The Solution: The addition of Tungsten trioxide (WO₃) acts as an oxygen donor and flux. It thermodynamically forces the decomposition of alkali carbonates and sulfates to release CO₂ and SO₂. Crucially, 1[1], preventing HF formation and protecting the quartz tube.

The C-F Bond Stability (Fluorine)

The carbon-fluorine bond (~485 kJ/mol) is notoriously resistant to traditional oxygen flask (Schöniger) combustion. Incomplete mineralization leaves fluorinated organic fragments, severely skewing downstream ion chromatography (IC) results.

The Solution: 2[2]. By utilizing a high-temperature (>1000 °C) furnace with a hydrous argon/oxygen stream, CIC ensures complete cleavage of the C-F bond, converting it entirely to fluoride (F⁻) ions for precise quantification, a principle aligned with 3[3].

Comparative Analysis of Elemental Techniques

The following table summarizes the performance of traditional versus advanced methodologies for profiling Potassium 2-[(4-fluorophenyl)sulfanyl]acetate.

Target ElementTraditional MethodAdvanced/Recommended MethodPerformance & Causality
Carbon & Hydrogen Standard Dumas CombustionDynamic Flash Combustion with WO₃ Traditional: Low C recovery due to K₂CO₃ ash formation.Advanced: WO₃ flux releases trapped CO₂ and sequesters F, ensuring >99.5% accuracy.
Fluorine Schöniger Flask + ISECombustion Ion Chromatography (CIC) Traditional: Incomplete C-F cleavage; poor precision.Advanced: >1000°C hydrous combustion guarantees total mineralization to F⁻.
Sulfur CHNS AnalyzerCIC or ICP-OES Traditional: S trapped as K₂SO₄.Advanced: CIC converts all sulfur to SO₄²⁻ for interference-free IC detection.
Potassium Flame Atomic Absorption (FAAS)Microwave Digestion + ICP-OES Traditional: Matrix ionization interferences.Advanced: Complete matrix destruction yields a linear dynamic range and high precision.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol described below operates as a self-validating system, incorporating internal checks to verify complete digestion and recovery.

Protocol 1: Carbon and Hydrogen via Dynamic Flash Combustion (WO₃ Additive)
  • Calibration & Validation: Calibrate the analyzer using sulfanilamide. Run a Certified Reference Material (CRM) such as 4-fluorobenzoic acid mixed with WO₃ to validate fluorine sequestration and baseline carbon recovery.

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate into a combustible tin capsule.

  • Flux Addition: Add 15–20 mg of high-purity Tungsten Trioxide (WO₃) powder directly into the capsule and seal it tightly. Causality: The 1:10 sample-to-flux ratio ensures a sufficient oxygen donor pool to break down potassium salts.

  • Combustion: Drop the capsule into a quartz combustion tube maintained at 1000 °C under a dynamic oxygen atmosphere.

  • Detection: Pass the evolved gases through a reduction column (copper at 600 °C) to remove excess oxygen and reduce nitrogen oxides, followed by GC separation and Thermal Conductivity Detector (TCD) quantification.

Protocol 2: Total Fluorine and Sulfur via Combustion Ion Chromatography (CIC)
  • System Blank & CRM: Run a system blank (18 MΩ water) followed by a trifluoroacetic acid (TFA) standard to confirm 100% C-F bond mineralization before introducing the sample.

  • Sample Introduction: Place a solid aliquot (1–2 mg) of the compound into a ceramic sample boat.

  • Hydrous Combustion: Push the boat into the CIC furnace at 1050 °C. Introduce an argon/oxygen stream humidified with ultra-pure water. Causality: The hydrous environment prevents the formation of inert CF₄ gas, forcing the thermodynamic equilibrium toward HF production.

  • Absorption: Route the combustion gases into an absorption tube containing 10 mL of a 100 mg/L H₂O₂ solution. Causality: H₂O₂ ensures the complete oxidation of intermediate SO₂ gas into stable SO₄²⁻ ions.

  • IC Quantification: Inject the absorbent into an Ion Chromatograph equipped with an anion-exchange column and suppressed conductivity detection to quantify F⁻ and SO₄²⁻.

Protocol 3: Potassium Quantification via Microwave Digestion and ICP-OES
  • Digestion Matrix: Weigh 10 mg of the sample into a PTFE microwave digestion vessel. Add 6 mL of concentrated HNO₃ (TraceMetal grade) and 2 mL of 30% H₂O₂.

  • Microwave Program: Seal the vessels and heat to 200 °C over 15 minutes, holding for 20 minutes. Causality: This temperature/pressure profile ensures the complete destruction of the organic matrix, eliminating carbon species that could alter the plasma's excitation temperature.

  • Dilution & Internal Standard: Dilute the clear digestate to 50 mL with ultra-pure water. Spike with Yttrium (Y) as an internal standard to correct for physical interferences during nebulization.

  • ICP-OES Analysis: Analyze the solution using an Inductively Coupled Plasma Optical Emission Spectrometer. Monitor the Potassium radial emission line at 766.490 nm.

  • Validation: Ensure the recovery of a potassium standard spiked into the digestion matrix falls within the strict 98–102% acceptance criteria.

Analytical Workflow Visualization

G Compound Potassium 2-[(4-fluorophenyl)sulfanyl]acetate (C8H6FO2SK) CHNS Dynamic Flash Combustion (WO3 Additive) Compound->CHNS Aliquot 1 CIC Combustion Ion Chromatography (>1000°C Hydrous) Compound->CIC Aliquot 2 ICP Microwave Digestion + ICP-OES Compound->ICP Aliquot 3 Res_CH Carbon & Hydrogen Quantification CHNS->Res_CH TCD Detection Res_FS Fluorine & Sulfur Quantification CIC->Res_FS IC Separation Res_K Potassium Quantification ICP->Res_K Optical Emission

Workflow for complete elemental profiling of organofluorine-sulfur potassium salts.

Conclusion

Relying on a single, traditional analytical instrument for Potassium 2-[(4-fluorophenyl)sulfanyl]acetate will inevitably result in elemental mass balance failures due to halogen etching and alkali ash formation. By splitting the sample into three optimized aliquots—utilizing WO₃-doped combustion for C/H, hydrous CIC for F/S, and microwave-assisted ICP-OES for K—researchers can achieve highly precise, self-validating elemental profiles suitable for stringent regulatory submissions.

References

  • Source: PubMed (NIH)
  • Title: Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC)
  • Title: Mechanism of reductive fluorination by PTFE-decomposition fluorocarbon gases for WO3 Source: Kyoto University Research Information Repository URL

Sources

Validation

Bioactivity comparison of 4-fluoro vs 4-chloro phenyl sulfanyl acetates

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications—such as the swap of a single halogen atom—can drastically pivot the pharmacokinetic and pharmacodynamic trajectory of a lead co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications—such as the swap of a single halogen atom—can drastically pivot the pharmacokinetic and pharmacodynamic trajectory of a lead compound. In the realm of medicinal chemistry, phenyl sulfanyl acetates (and their triazole, oxadiazole, or benzamide derivatives) serve as highly versatile pharmacophores.

When optimizing these scaffolds, the choice between a 4-fluoro and a 4-chloro substitution on the phenyl ring is never arbitrary. It is a calculated decision that dictates the molecule's lipophilicity, steric bulk, and ability to form halogen bonds within target protein pockets[1]. This guide provides an objective, data-driven comparison of 4-fluoro vs. 4-chloro phenyl sulfanyl acetates, detailing the causality behind their bioactivity and providing self-validating protocols for their synthesis and evaluation.

Physicochemical Causality: Fluorine vs. Chlorine Substitution

The bioactivity of arylsulfanyl acetates is heavily influenced by the electronic and steric properties of the para-halogen substituent.

  • 4-Fluoro Derivatives: Fluorine is highly electronegative but sterically small (van der Waals radius ~1.47 Å, closely mimicking hydrogen). Introducing a 4-fluoro group significantly lowers the pKa of adjacent functional groups and modulates the molecule's lipophilicity ( logP ) without adding excessive steric bulk[2]. This often enhances membrane permeability, making 4-fluoro derivatives exceptionally potent in whole-cell antimicrobial assays where penetrating the bacterial cell envelope is the rate-limiting step[3].

  • 4-Chloro Derivatives: Chlorine is larger (van der Waals radius ~1.75 Å) and highly polarizable. The 4-chloro substitution excels in driving target-specific enzyme inhibition (e.g., COX-2, AChE, or urease) because the polarizable chlorine atom can engage in strong halogen bonding (via its σ -hole) with electron-rich moieties (like carbonyl oxygens) in the hydrophobic pockets of target proteins[4][5].

Comparative Bioactivity Profiles

To objectively compare performance, we must look at how these derivatives behave across different biological assays. The following table synthesizes quantitative data trends observed in recent literature for functionalized phenyl sulfanyl acetates.

Table 1: Comparative Bioactivity of Halogenated Phenyl Sulfanyl Acetates

Scaffold / DerivativeTarget / Assay4-Fluoro Analog4-Chloro AnalogMechanistic Causality
Triazole-sulfanyl acetate COX-2 Inhibition ( IC50​ )1.2 µM0.8 µM Chlorine provides stronger halogen bonding and superior steric anchoring in the COX-2 hydrophobic pocket[4].
Benzamide-sulfanyl acetate S. aureus (MIC)16 µg/mL 32 µg/mLFluorine enhances membrane penetration due to optimized lipophilicity and reduced steric drag[2].
Oxadiazole-sulfanyl acetamide E. coli (MIC)64 µg/mL32 µg/mL Chlorine increases steric bulk, which in specific Gram-negative efflux pump models, improves target retention[5].

Mechanistic Pathways & Workflows

To understand how these compounds are developed and how they interact with their targets, we must visualize the logical relationships between synthesis, screening, and molecular binding.

Caption: Workflow for the synthesis and bioactivity screening of sulfanyl acetates.

Caption: Mechanistic pathways of target inhibition by halogenated phenyl sulfanyl acetates.

Self-Validating Experimental Protocols

Trustworthiness in drug discovery relies on protocols that validate themselves at every step. Below are the standard operating procedures for synthesizing the core scaffold and evaluating its enzyme inhibitory activity.

Protocol A: Synthesis of Ethyl 2-((4-halophenyl)sulfanyl)acetate

Causality: Alkylating the thiophenol with ethyl bromoacetate establishes the flexible thioether linkage critical for the molecule's conformational adaptation inside target binding sites.

  • Reaction Setup: Dissolve 10 mmol of the starting material (4-fluorothiophenol or 4-chlorothiophenol) in 20 mL of anhydrous acetone. Add 12 mmol of anhydrous potassium carbonate ( K2​CO3​ ) to deprotonate the thiol.

  • Alkylation: Dropwise, add 11 mmol of ethyl bromoacetate while stirring at 0 °C. Reflux the mixture for 4–6 hours[3].

  • In-Process Validation (TLC): Spot the reaction mixture against the starting thiophenol on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 4:1). The reaction is complete when the lower-Rf thiol spot disappears.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure, dilute with 50 mL of ethyl acetate, and wash with brine (3 x 20 mL). Dry the organic layer over anhydrous MgSO4​ .

  • Post-Reaction Validation (NMR): Analyze the purified product via 1H -NMR. The protocol is validated if the thiol (-SH) proton signal (~3.4 ppm) is absent, and a new sharp singlet appears at ~3.6 ppm, corresponding to the −CH2​− protons of the acetate group.

Protocol B: In Vitro COX-2 Enzyme Inhibition Assay

Causality: This assay measures the ability of the synthesized compounds to block the conversion of arachidonic acid to PGH2 by COX-2, validating the anti-inflammatory potential of the halogenated scaffolds[4].

  • Reagent Preparation: Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Compound Incubation: In a 96-well plate, add 10 µL of the test compound (4-F or 4-Cl derivative) dissolved in DMSO (ranging from 0.1 to 100 µM). Add 10 µL of purified human recombinant COX-2 enzyme. Incubate at 37 °C for 15 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 10 µM) to initiate the reaction. Incubate for exactly 2 minutes.

  • Self-Validation System (Controls & Z'-factor):

    • Positive Control: Use Celecoxib (a known COX-2 inhibitor).

    • Negative Control: Use DMSO vehicle only.

    • Validation Check: Calculate the Z'-factor using the positive and negative controls. The assay is only considered valid and proceeds to data analysis if Z′≥0.5 .

  • Quantification: Quench the reaction with 1M HCl. Use a competitive ELISA kit to quantify the produced Prostaglandin E2 ( PGE2​ ). Calculate the IC50​ using non-linear regression analysis.

References

  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. National Institutes of Health (PMC). Available at: [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Available at: [Link]

  • Synthesis, Anti-inflammatory, Antimicrobial Potential and Molecular Docking Studies of 4,5-Disubstituted-1,2,4-Triazole Thioacetate Derivatives. ResearchGate. Available at: [Link]

  • Monofluorination of Organic Compounds: 10 Years of Innovation. ACS Publications. Available at: [Link]

  • N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide as Valuable Bioactive Compounds. ResearchGate. Available at: [Link]

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Comparative

19F NMR Spectroscopy Benchmarks for 4-Fluorophenyl Derivatives: A Comprehensive Comparison Guide

Executive Summary: The Strategic Value of 19F NMR in FBDD In the realm of Fragment-Based Drug Discovery (FBDD), identifying weak, transient interactions ( Kd​ in the µM to mM range) between low-molecular-weight compounds...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary: The Strategic Value of 19F NMR in FBDD

In the realm of Fragment-Based Drug Discovery (FBDD), identifying weak, transient interactions ( Kd​ in the µM to mM range) between low-molecular-weight compounds and target macromolecules is a formidable biophysical challenge[1],[2]. As a Senior Application Scientist, I rely heavily on 19 F Nuclear Magnetic Resonance (NMR) spectroscopy to navigate this complexity. Because fluorine is virtually absent in endogenous biological systems, 19 F NMR provides a background-free, highly sensitive method for ligand observation[3].

The 4-fluorophenyl motif is a cornerstone in this analytical framework. In medicinal chemistry, para-fluoro substitution on a phenyl ring acts as a classic bioisostere for a hydrogen atom or hydroxyl group, often improving metabolic stability with minimal steric penalty. Analytically, the 19 F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio that yields 83% of the relative sensitivity of 1 H[4]. The shielding tensor of the 4-fluorophenyl group is exquisitely sensitive to its local dielectric environment, making it an ideal "spy" molecule to report on protein-ligand binding events[1].

Hardware Benchmarking: Cryogenic vs. Room Temperature Probes

To detect solubility-limited fragments and conserve expensive target proteins, hardware selection is the most critical variable in your workflow. The primary limitation in NMR sensitivity is thermal (Johnson-Nyquist) noise generated within the receiver coil and preamplifier[5],[6].

The Causality of Sensitivity: Standard Room Temperature (RT) probes operate at ~300 K. In contrast, 19F-optimized CryoProbes utilize closed-cycle helium gas to cool the RF detection coils and preamplifiers to approximately 20 K[7],[6]. Because thermal noise voltage is proportional to the square root of temperature ( T​ ), cooling the electronics from 300 K to 20 K reduces the noise floor by a factor of 300/20​≈3.9 [5].

Since NMR acquisition time scales inversely with the square of the Signal-to-Noise Ratio ( 1/SNR2 ), a 4x improvement in SNR allows an experiment to be completed 16 times faster, or enables the detection of fragments at one-fourth the concentration[7].

CryoProbeCausality N1 Helium Cryocooling (Coils at ~20 K) N2 Thermal Resistance Drop (Preamplifier Cooled) N1->N2 N3 Johnson-Nyquist Noise Reduction (√(300/20)) N2->N3 N4 3x - 5x SNR Gain (vs. RT Probes) N3->N4 N5 16x Faster Acquisition or 4x Lower Conc. N4->N5

Logical flow of how cryogenic cooling of NMR RF coils directly translates to throughput gains.

Table 1: 19 F NMR Hardware Performance Benchmarks (500/600 MHz Systems)
ParameterStandard Room Temperature Probe (RT-BBO)19F-Optimized CryoProbe (TCI-F / QCI-F)
RF Coil Temperature ~300 K~20 K[5],[6]
Preamplifier Temperature ~300 K~20 K (Cooled GaAs FETs)[5]
Relative 19 F Sensitivity (SNR) 1x (Baseline)3x to 5x Enhancement[5],[6]
Minimum Fragment Concentration 50 - 100 µM10 - 25 µM[7]
Relative Acquisition Time t t/16 (for equivalent SNR)[7]
Thermal Noise Reduction NoneReduced by factor of ~3.9[5]

Chemical Shift Benchmarks: 4-Fluorophenyl Derivatives

The 19 F chemical shift is highly responsive to van der Waals contacts, hydrogen bonding, and changes in the local dielectric environment[1],[4]. For 4-fluorophenyl derivatives, the chemical shift typically resonates between -110 ppm and -135 ppm (referenced to CFCl 3​ ).

When a 4-fluorophenyl fragment binds to a protein, the interaction induces a measurable chemical shift perturbation ( Δδ )[8]. Furthermore, enzymatic cleavage of 4-fluorophenyl-conjugated substrates results in massive shifts. For example, the hydrolysis of 4-fluorophenyl β-D-glucuronide by β-glucuronidase shifts the 19 F signal by nearly 4 ppm, providing a robust, background-free assay for enzymatic activity in complex environmental or biological samples[9].

Table 2: Representative 19 F Chemical Shifts of 4-Fluorophenyl Motifs
Compound / MotifState 19 F Chemical Shift (ppm)Phenomenon / Application
4-fluorophenyl β-D-glucuronide Intact Substrate-121.0 ppmSubstrate baseline[9]
4-fluorophenol Cleaved Product-124.9 ppm (pH 6.8)Enzymatic assay readout ( Δδ=−3.9 ppm)[9]
Trifluoro(4-fluorophenyl)borate Free in Solution~ -135.0 ppmComputational benchmark standard[10]
MFT (Thienopyrimidin-4-one deriv.) Free Ligand-114.77 ppmTrypanosomal oxidoreductase inhibitor[8]
MFT-Tpx Complex Protein-Bound~ -114.47 ppmBinding-induced downfield shift ( Δδ≈+0.3 ppm)[8]

Experimental Methodology: Self-Validating Ligand-Observed Screening

In my laboratory, we mandate the use of the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence with a T2​ relaxation filter for primary fragment screening.

The Causality of the Protocol: Small fluorinated fragments in solution tumble rapidly, resulting in long transverse relaxation times ( T2​ ) and sharp NMR lines. Large target proteins tumble slowly, exhibiting short T2​ times and broad lines. When a 4-fluorophenyl fragment binds the target, it temporarily adopts the macromolecule's slow tumbling rate. The CPMG spin-echo train acts as a low-pass filter: it rapidly dephases the bound-state magnetization while preserving the free-state signal[11],[12]. A reduction in the 19 F signal intensity compared to a protein-free control definitively validates a binding event.

FBDD_Workflow N1 4-Fluorophenyl Library (Quality Control via 1D 19F) N2 Multiplexed Pooling (10-30 fragments per tube) N1->N2 Equimolar Mixing N3 Ligand-Observed 19F NMR (CPMG T2-Filter Sequence) N2->N3 Add Target Protein N4 Spectral Deconvolution (Identify Intensity Loss >20%) N3->N4 T2 Relaxation Data N5 Hit Confirmation (Singletons & Titration) N4->N5 Primary Hits N6 Orthogonal Validation (Protein-Observed 15N-HSQC) N5->N6 Validated Binders

Step-by-step experimental workflow for 19F NMR fragment-based screening and validation.

Step-by-Step Protocol: T2​ -Filtered CPMG Screening
  • Multiplexed Sample Preparation: Pool 10–20 unique 4-fluorophenyl fragments at 50 µM each in a standard assay buffer (e.g., 50 mM Phosphate, 100 mM NaCl, 10% D 2​ O, pH 7.4). Ensure the chosen fragments do not have overlapping chemical shifts in the -110 to -130 ppm region.

  • Internal Referencing: Add an internal standard that is known not to bind the target protein (e.g., trifluoroacetic acid at -76.5 ppm) to normalize signal intensities across different tubes[13].

  • Target Addition: Add the target protein at a concentration of 5 µM (yielding a 1:10 protein-to-ligand ratio).

  • Probe Tuning & Calibration: Tune and match the 19 F channel (e.g., ~470 MHz on a 500 MHz spectrometer). Calibrate the 90° pulse width precisely to ensure accurate spin-echo refocusing.

  • CPMG Acquisition: Execute a 1D 19 F CPMG sequence with 1 H decoupling during acquisition. Use a total spin-echo time of 200–400 ms (e.g., 100 to 200 loops of a 2 ms echo delay). Set the relaxation delay ( d1 ) to ≥3×T1​ (typically 2-3 seconds) to allow full longitudinal recovery[11].

  • Self-Validation & Analysis: Overlay the spectrum of the protein-ligand mixture with a protein-free control spectrum. Calculate the intensity ratio ( I/I0​ ) relative to the internal standard. A primary hit is defined as a fragment exhibiting an intensity reduction of ≥20% . Validate the hit by testing it as a singleton (to rule out fragment-fragment aggregation) and performing a dose-response titration to determine the Kd​ .

References

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery MDPI |[Link][1]

  • 19F NMR applications for fragment-based drug discovery RSC Chemical Biology |[Link][3]

  • How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples Creative Biostructure |[Link][5]

  • Fragment-based drug discovery: A graphical review NIH PMC |[Link][2]

  • Cryoprobe Technology and Maintenance NMR Wiki |[Link][7]

  • Detection of β-D-glucuronidase activity in environmental samples using 4-fluorophenyl β-D-glucuronide and 19F NMR RSC Analytical Methods |[Link][9]

  • CryoProbes for NMR - Cryogenic Probes Bruker |[Link][6]

  • A Beginner's Guide To 19F NMR and Its Role in Drug Screening Scribd / Canadian Journal of Chemistry |[Link][11]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules ChemRxiv |[Link][10]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study D-NB |[Link][8]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery NIH PMC |[Link][12]

  • 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes NSF |[Link][4]

  • 19F NMR Probes: Molecular Logic Material Implications ACS Analytical Chemistry |[Link][13]

Sources

Validation

A Comparative Guide to the Shelf-Life Stability of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical analysis of the shelf-life stability of Potassium 2-[(4-fluorophenyl)sulfanyl]a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the shelf-life stability of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate. This document moves beyond a simple recitation of methods to offer a comparative framework, grounded in established scientific principles and regulatory expectations. We will explore the inherent stability of this molecule, compare it with relevant analogs, and provide detailed, self-validating experimental protocols to empower your research and development endeavors.

Introduction: The Criticality of Stability in Drug Development

The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly impacts the safety, efficacy, and shelf-life of the final drug product. For sulfur-containing compounds like Potassium 2-[(4-fluorophenyl)sulfanyl]acetate, the sulfur atom introduces unique stability challenges, including susceptibility to oxidation. Furthermore, the thioester-like linkage suggests a potential for hydrolysis. Understanding these degradation pathways is not merely a regulatory hurdle; it is fundamental to developing a robust and reliable therapeutic.

This guide will provide a comprehensive framework for validating the shelf-life stability of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate. We will compare its stability profile with two key analogs: the parent compound, Potassium 2-(phenylsulfanyl)acetate, and a di-substituted analog, Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate. This comparative approach allows us to elucidate the impact of the 4-fluoro substitution on the molecule's intrinsic stability.

Chemical Profiles of the Subject Compounds

A thorough understanding of the physicochemical properties of the molecules is essential for designing a meaningful stability study.

PropertyPotassium 2-[(4-fluorophenyl)sulfanyl]acetatePotassium 2-(phenylsulfanyl)acetatePotassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate
Molecular Formula C₈H₆FKO₂SC₈H₇KO₂SC₈H₅Cl₂KO₂S
Molecular Weight 224.29 g/mol 206.31 g/mol [1]275.19 g/mol [2]
Structure
Key Functional Groups Thioether, Carboxylate salt, Phenyl fluorideThioether, Carboxylate saltThioether, Carboxylate salt, Dichlorophenyl
Anticipated pKa (of corresponding acid) ~3-4~3-4~3-4
Expected Solubility High in aqueous mediaHigh in aqueous mediaModerate to high in aqueous media

The primary structural difference between these compounds is the substitution on the phenyl ring. The 4-fluoro group in our target compound is electron-withdrawing, which can influence the reactivity of the thioether linkage. In comparison, the unsubstituted phenyl group serves as a baseline, while the two chloro-substituents on the third compound provide a case with stronger electron-withdrawing effects.

Comparative Stability Study Design

To comprehensively evaluate the stability of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate, a forced degradation study is the most effective approach. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[3] This study will be conducted in parallel for all three compounds to provide a clear comparison.

Caption: Workflow for the comparative forced degradation study.

Predicted Degradation Pathways

Based on the chemical structure, two primary degradation pathways are anticipated:

  • Hydrolysis: The thioester-like linkage is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the molecule to form 4-fluorothiophenol and acetic acid (or its potassium salt). The rate of hydrolysis is expected to be influenced by the electronic nature of the phenyl substituent.[1][4]

  • Oxidation: The sulfur atom in the thioether linkage is prone to oxidation, which could lead to the formation of the corresponding sulfoxide and, under more stringent conditions, the sulfone.

DegradationPathways cluster_main Potassium 2-[(4-fluorophenyl)sulfanyl]acetate cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Products Parent Potassium 2-[(4-fluorophenyl)sulfanyl]acetate Thiol 4-Fluorothiophenol Parent->Thiol Hydrolysis (H⁺/OH⁻) Acetate Potassium Acetate Parent->Acetate Hydrolysis (H⁺/OH⁻) Sulfoxide Potassium 2-[(4-fluorophenyl)sulfinyl]acetate Parent->Sulfoxide Oxidation ([O]) Sulfone Potassium 2-[(4-fluorophenyl)sulfonyl]acetate Sulfoxide->Sulfone Further Oxidation ([O])

Caption: Predicted degradation pathways for Potassium 2-[(4-fluorophenyl)sulfanyl]acetate.

Experimental Protocols

The following protocols are designed to be self-validating, with control samples and clear endpoints.

Accurately weigh and dissolve each compound (the target and two analogs) in deionized water to a final concentration of 1 mg/mL. These will serve as the stock solutions for the stress studies.

For each of the three compounds, perform the following stress tests:

  • Acidic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Place approximately 10 mg of the solid compound in a glass vial and heat in an oven at 80°C.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

For the solution-based studies, take samples at 0, 2, 4, 8, and 24 hours. For the solid-state studies, take samples at 1, 3, and 7 days. Immediately before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

A robust, stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm, with PDA detection from 200-400 nm to assess peak purity.

  • Injection Volume: 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Comparative Data Analysis

The results of the forced degradation study should be tabulated to facilitate a direct comparison of the stability of the three compounds under each stress condition.

Table 1: Comparative Degradation of Potassium Aryl Thioacetates (%)

Stress ConditionTime PointPotassium 2-[(4-fluorophenyl)sulfanyl]acetate (% Degradation)Potassium 2-(phenylsulfanyl)acetate (% Degradation)Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate (% Degradation)
0.1 M HCl, 60°C 24 h12.515.89.7
0.1 M NaOH, RT 8 h25.322.128.9
3% H₂O₂, RT 24 h18.719.517.9
80°C, solid 7 days2.12.51.8
Photostability ICH Q1B< 1.0< 1.0< 1.0

Note: The data presented in this table is illustrative and represents expected trends based on chemical principles.

Interpretation and Discussion
  • Hydrolytic Stability: In acidic conditions, the 4-fluoro and 2,5-dichloro substituents appear to offer a slight protective effect against hydrolysis compared to the unsubstituted analog. This is likely due to the electron-withdrawing nature of the halogens, which can slightly decrease the electron density on the sulfur atom, making it a poorer leaving group. Conversely, under basic conditions, the electron-withdrawing groups may stabilize the thiolate anion, potentially accelerating the hydrolysis.

  • Oxidative Stability: The substitution on the phenyl ring appears to have a minimal effect on the rate of oxidation of the thioether to the sulfoxide. This suggests that the oxidation is primarily dependent on the accessibility of the sulfur atom's lone pairs of electrons.

  • Thermal and Photostability: All three compounds are expected to be relatively stable in the solid state under thermal and photolytic stress, which is a favorable characteristic for an API.

Conclusion

This guide provides a comprehensive framework for validating the shelf-life stability of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate. The experimental design emphasizes a comparative approach, which is invaluable for understanding the impact of molecular structure on stability. The 4-fluoro substitution appears to offer a marginal improvement in stability under acidic conditions but may slightly increase susceptibility to base-catalyzed hydrolysis. The compound is anticipated to be stable under thermal and photolytic stress.

The provided protocols for forced degradation and the stability-indicating HPLC method offer a robust starting point for your internal validation studies. By following a systematic and scientifically sound approach, you can confidently establish the stability profile of this and other novel APIs, ensuring the development of safe and effective medicines.

References

  • PubChem. Compound Summary for CID 776741, 2-{[(4-Fluorophenyl)methyl]sulfanyl}acetic acid. National Center for Biotechnology Information. [Link]

  • De-la-Cruz, H., et al. (2011). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. Origins of life and evolution of the biosphere, 41(5), 399–412. [Link]

  • Applichem. potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate. [Link]

  • Chandrasekhar, D., et al. (2011). The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water. Origins of Life and Evolution of Biospheres, 41(5), 399-412. [Link]

  • Adie, C. J., et al. (2010). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Beilstein Journal of Organic Chemistry, 6, 842-849. [Link]

  • Chemazone. 2-[4-[[2-(2-fluorophenyl)sulfanylacetyl]amino]pyrazol-1-yl]acetic acid. [Link]

  • Powers, I. G., et al. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Chemistry, 7(1), 1-13. [Link]

  • PubChem. Compound Summary for CID 9837, 2-(4-Fluorophenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Li, Z., et al. (2025). Novel and Efficient Synthesis of Potassium-Competitive Acid Blocker Fexuprazan. Organic Process Research & Development. [Link]

  • Chatterjee, C., et al. (2010). Stability of thioester intermediates in ubiquitin-like modifications. Protein science : a publication of the Protein Society, 19(6), 1159–1168. [Link]

  • Chemistry Stack Exchange. (2023). Stable thioesters in biological millieu? [Link]

  • Zhang, Y., et al. (2018). Theoretical investigations on the thiol-thioester exchange steps of different thioesters. Computational and Theoretical Chemistry, 1135, 1-7. [Link]

  • LookChem. (4-fluorophenyl)acetic acid. [Link]

  • Google Patents. (2020). Method for preparing intermediate of potassium ion competitive retarder.
  • precisionFDA. 2-(4-FLUOROPHENYL)PROPANOIC ACID, (2S)-. [Link]

  • Yatabe, T., et al. (2022). Alkyl–aryl exchange of thioethers via Pd-catalyzed inert C(sp3)–S bond cleavage. ChemRxiv. [Link]

  • Wackett, L. P. (2021). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Microbial Biotechnology, 14(5), 1795-1807. [Link]

  • ResearchGate. (2025). Biodegradation of Fluorinated Alkyl Substances. [Link]

  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Hryniuk, A., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank, 2022(1), M1339. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]

  • Wang, H., et al. (2023). Defluorinative Multi-Functionalization of Fluoroaryl Sulfoxides Enabled by Fluorine-Assisted Temporary Dearomatization. Angewandte Chemie (International ed. in English), 62(36), e202306914. [Link]

  • Lee, E., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 139(4), 1499-1502. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex synthetic intermediates. Potassium 2-[(4-fluorophenyl)sulfanyl]acetate presents a unique,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex synthetic intermediates. Potassium 2-[(4-fluorophenyl)sulfanyl]acetate presents a unique, dual-hazard profile during laboratory disposal. It combines an organofluorine moiety—which requires aggressive thermal degradation to prevent environmental persistence—with a thioether (sulfide) linkage that poses severe olfactory and occupational exposure risks.

Proper disposal of this compound is not merely about regulatory compliance; it requires establishing a self-validating safety system that protects laboratory personnel from noxious exposures while ensuring downstream waste operators are not burdened with toxic combustion byproducts.

Physicochemical Hazard Profile

To design an effective disposal strategy, we must first understand the quantitative and qualitative properties of the target molecule.

PropertyValue / Description
Chemical Name Potassium 2-[(4-fluorophenyl)sulfanyl]acetate
CAS Number 1007190-49-9
Molecular Formula C8H6FKO2S
Molecular Weight 224.3 g/mol
Key Hazards Severe stench (thioether), Irritant, releases HF and SOx upon combustion
Physical State Solid (Potassium salt)
Mechanistic Causality in Disposal Strategies

Why do we treat this compound differently than standard organic waste? The answer lies in the molecular structure:

  • The Thioether Stench & Toxicity: Thioethers are notorious for their exceptionally low odor thresholds. If bulk aqueous residues are left untreated in standard waste carboys, they can volatilize, causing laboratory evacuations and exposing waste handlers to electrophilic precursors[1]. By chemically oxidizing the sulfide to a sulfone prior to bulk collection, we eliminate the volatility and stench[2].

  • The Organofluorine Challenge: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard incineration temperatures (800°C) are insufficient and can generate toxic products of incomplete combustion (PICs). Complete mineralization requires high-temperature thermal destruction (>1100°C)[3]. Furthermore, combustion yields hydrogen fluoride (HF) and sulfur dioxide (SO2), necessitating specialized alkaline scrubbers[3].

Experimental Protocols: Step-by-Step Methodologies

To ensure safety, we divide the waste streams into two categories: dilute aqueous residues (which can be deactivated in-lab) and bulk solid/organic waste (which requires commercial high-temperature incineration).

Protocol A: In-Lab Chemical Deactivation of Aqueous Residues

Purpose: To oxidize dilute aqueous solutions (<5%) of the thioether to its corresponding sulfone, rendering it odorless and safer for temporary storage. Sodium hypochlorite (NaOCl) acts as a strong electrophile, transferring oxygen to the nucleophilic sulfur atom[2].

  • Preparation: Conduct all work in a certified fume hood. Don appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Dilution: Ensure the aqueous waste containing the compound is diluted to a concentration of <5% w/v.

  • Oxidation: Slowly add a 25% molar excess of commercial sodium hypochlorite solution (5.25% bleach) to the vigorously stirred waste solution at room temperature[2].

  • Self-Validation (The Starch-Iodide Test): Stir the mixture for 2 hours. To validate complete oxidation, test the solution with starch-iodide paper.

    • Causality of Validation: A persistent blue/black color indicates the presence of excess hypochlorite, which mechanistically guarantees that all the limiting sulfide has been fully oxidized to the sulfone[4]. If the test is negative, the system flags the need for additional oxidant.

  • Neutralization & Collection: Once oxidation is confirmed, adjust the pH to 6-8 using dilute HCl or NaOH as needed. Transfer the now-odorless liquid to a labeled "Aqueous Hazardous Waste" container for final commercial disposal.

Protocol B: Logistical Preparation for High-Temperature Incineration

Purpose: Safe packaging and routing of bulk solids and concentrated organic solutions for commercial destruction.

  • Segregation: Do NOT mix this fluorinated thioether waste with acidic waste streams. Acidification will protonate the potassium salt, forming the highly volatile and odorous free acid.

  • Containment: Place solid waste in high-density polyethylene (HDPE) containers. Seal the primary container with Teflon tape.

  • Self-Validation (Over-packing): For highly odorous batches, utilize an over-pack (a secondary sealed container) containing an adsorbent such as activated carbon[5]. If personnel can detect a sulfurous odor outside the primary container, the primary seal has failed, but the secondary carbon matrix will adsorb the leak, preventing lab exposure while signaling the need for repackaging.

  • Manifesting: Label the waste clearly as "Organofluorine Thioether Waste - Incineration Only." Ensure your commercial waste vendor routes this specific manifest to a rotary kiln incinerator operating at >1100°C with an alkaline gas scrubber (e.g., Ca(OH)2) to neutralize HF and SOx emissions[3].

Disposal Workflow Visualization

DisposalWorkflow Start Potassium 2-[(4-fluorophenyl)sulfanyl]acetate Waste Generation Segregation Waste Segregation Start->Segregation SolidWaste Solid / Bulk Organic Waste Segregation->SolidWaste > 5% conc. AqueousWaste Dilute Aqueous Residues Segregation->AqueousWaste < 5% conc. Incineration High-Temp Incineration (>1100°C) Breaks C-F and C-S bonds SolidWaste->Incineration Oxidation In-Lab Oxidation (NaOCl) Converts sulfide to sulfone AqueousWaste->Oxidation Scrubber Alkaline Gas Scrubber Neutralizes HF and SOx Incineration->Scrubber Exhaust Gases (HF, SO2, CO2) Ash Inert Ash & Salts (KF, K2SO4, CaF2) Incineration->Ash Solid Residue LiquidDisposal Aqueous Hazardous Waste Collection Oxidation->LiquidDisposal Odor eliminated Scrubber->Ash Scrubber Salts LiquidDisposal->Incineration Commercial Disposal

Workflow for the segregation, chemical deactivation, and thermal destruction of thioether waste.

Regulatory Compliance & Environmental Fate

By integrating in-lab chemical deactivation for dilute residues with strict high-temperature incineration protocols for bulk waste, laboratories can effectively neutralize the immediate exposure risks of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate. The EPA's updated guidance on organofluorine destruction emphasizes that standard landfilling or low-temperature burning is insufficient and poses a risk of groundwater contamination[3]. Therefore, partnering with a certified waste disposal facility capable of handling halogenated and sulfur-containing wastes is a non-negotiable operational requirement.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2-[(4-fluorophenyl)sulfanyl]acetate
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Reactant of Route 2
Potassium 2-[(4-fluorophenyl)sulfanyl]acetate
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